Product packaging for Piracetam-d8(Cat. No.:)

Piracetam-d8

Cat. No.: B12411591
M. Wt: 150.20 g/mol
InChI Key: GMZVRMREEHBGGF-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piracetam-d8 (CAS 1329799-64-5) is a stable, heavy isotope-labeled analogue of Piracetam, a pioneering compound in the racetam class of nootropics. This deuterated version, where eight hydrogen atoms are replaced by deuterium, is designed for use in internal standards and metabolic studies, aiding researchers in obtaining highly accurate quantitative data through mass spectrometry and improving the understanding of the compound's pharmacokinetic profile. Piracetam, the parent molecule, is a cyclic derivative of the neurotransmitter GABA (gamma-aminobutyric acid) but exhibits a distinct mechanism of action focused on modulating cognitive function without sedative or stimulant effects . The primary research value of this compound stems from the well-documented applications of Piracetam in neuroscience and biochemistry. Piracetam is investigated for its potential to enhance membrane fluidity in the brain, which facilitates cellular communication and signal transduction . This mechanism is thought to underpin its studied effects on cognitive processes, including learning and memory, particularly in models of age-related cognitive decline or impairment . Furthermore, research into Piracetam has explored its neuroprotective properties, its ability to reduce symptoms of cortical myoclonus (sudden muscle spasms) , and its vascular effects, such as improving erythrocyte deformability and microcirculation . This compound serves as an essential tool for scientists pursuing advanced research in these areas, enabling precise tracking and measurement of the compound in biological systems. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B12411591 Piracetam-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2

Molecular Weight

150.20 g/mol

IUPAC Name

2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2

InChI Key

GMZVRMREEHBGGF-SVYQBANQSA-N

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H]

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Piracetam-d8, a deuterated analog of the nootropic agent Piracetam. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, in metabolic research, or as a tool in neuropharmacological investigations.

Core Chemical and Physical Properties

This compound, the deuterium-labeled version of Piracetam, is primarily used as an internal standard for the quantification of Piracetam in biological samples.[1][2] Its physical and chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of eight deuterium atoms. This isotopic substitution makes it an ideal reference compound in mass spectrometry-based analytical methods.[3]

General and Computational Data

The fundamental identifiers and computed properties of this compound are summarized below. These values are crucial for substance registration, computational modeling, and safety data management.

PropertyValueReference
CAS Number 1329799-64-5[3][4][5]
Molecular Formula C₆H₂D₈N₂O₂[4][5][6]
IUPAC Name 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide[7][8]
Synonyms 2-Oxo-1-pyrrolidineacetamide-d8, UCB 6215-d8[6]
Molecular Weight 150.21 g/mol [4][5][9]
Monoisotopic Mass 150.124441534 Da[7]
Topological Polar Surface Area 63.4 Ų[4][7]
LogP -0.9059[4]
Hydrogen Bond Donors 1[4][7]
Hydrogen Bond Acceptors 2[4][7]
Rotatable Bonds 2[4]
Physical and Spectroscopic Data

The physical state, solubility, and storage conditions are critical for experimental design and handling. The melting point is similar to that of non-labeled Piracetam.

PropertyValueReference
Appearance White to Off-White Solid[6]
Purity ≥98%[3][4]
Melting Point 151–153 °C (for Piracetam)[3]
Solubility (of Piracetam) Freely soluble in water, soluble in ethanol[10]
Storage Conditions 2-8°C, Sealed in a dry environment[4][6]

Mechanism of Action and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Piracetam. Deuteration is a common strategy in drug development to potentially alter pharmacokinetics but not the fundamental mechanism of action.[11] The mechanisms of Piracetam are multifaceted, involving neuronal, vascular, and mitochondrial effects.

Neuronal Effects: Piracetam modulates cholinergic and glutamatergic neurotransmitter systems, which are crucial for memory and learning processes.[12][13] It is believed to increase the density of postsynaptic receptors and enhance the fluidity of neuronal cell membranes.[14][15] This restoration of membrane fluidity may improve signal transduction and overall neuronal function.[16][17]

Vascular and Rheological Effects: Piracetam has been shown to improve microcirculation by decreasing the adhesion of erythrocytes to the vascular endothelium and reducing vasospasm.[14][15] It also enhances red blood cell deformability and normalizes the aggregation of hyperactive platelets.[17]

Mitochondrial Effects: Under conditions of oxidative stress, Piracetam has been demonstrated to improve mitochondrial function. It helps in stabilizing the mitochondrial membrane potential and enhancing ATP production, which can protect against neuronal damage.[18]

Piracetam_Signaling_Pathways Piracetam Piracetam Membrane Cell Membrane Piracetam->Membrane Neurotransmission Neurotransmitter Systems Piracetam->Neurotransmission Vascular Vascular System Piracetam->Vascular Mitochondria Mitochondria Piracetam->Mitochondria Fluidity ↑ Membrane Fluidity Membrane->Fluidity Fluidity->Neurotransmission Restores Function Cholinergic ↑ Cholinergic (Muscarinic Receptors) Neurotransmission->Cholinergic Glutamatergic ↑ Glutamatergic (NMDA, AMPA Receptors) Neurotransmission->Glutamatergic Cognition Improved Cognitive Function (Memory, Learning) Cholinergic->Cognition Glutamatergic->Cognition Microcirculation ↑ Microcirculation Vascular->Microcirculation Erythrocyte ↓ Erythrocyte Adhesion Vascular->Erythrocyte Neuroprotection Neuroprotection Microcirculation->Neuroprotection Erythrocyte->Neuroprotection ATP ↑ ATP Production Mitochondria->ATP ATP->Neuroprotection

Proposed multifaceted mechanism of action for Piracetam.

Experimental Protocols

This compound is instrumental in the accurate quantification of Piracetam in various biological matrices. Below are detailed methodologies for common analytical experiments.

Quantification in Human Plasma via HPLC-MS/MS

This method is designed for rapid and sensitive quantification of Piracetam, using this compound as an internal standard (IS), which is crucial for pharmacokinetic and bioavailability studies.[1]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Piracetam and this compound in a suitable solvent like methanol.
  • Plasma Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.
  • Spiking: Add a known amount of this compound (Internal Standard) to each plasma sample, calibrator, and quality control sample.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

3. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.
  • Column: A reverse-phase column such as a C18 column.
  • Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid (e.g., 10:90 v/v acetonitrile:1% formic acid).[2]
  • Flow Rate: 0.3 mL/min.[2]
  • Injection Volume: 10 µL.
  • Run Time: Approximately 3-4 minutes.[1]

4. Mass Spectrometry Conditions:

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Piracetam and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Piracetam/Piracetam-d8) against the concentration of the calibrators.
  • Determine the concentration of Piracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes Start [label="Start: Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with this compound (IS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="Evaporate & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="Inject into HPLC-MS/MS", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Acquisition (MRM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantification vs.\nCalibration Curve", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Concentration Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> Evaporate; Evaporate -> Inject; Inject -> Analyze; Analyze -> Quantify; Quantify -> End; }

Bioanalytical workflow for Piracetam using this compound as an internal standard.
Analysis in Bulk and Formulations via HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the routine quality control of Piracetam in bulk drug and pharmaceutical dosage forms.[19]

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of Piracetam and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL (1 µg/µL).
  • Sample Solution: For an 800 mg tablet, weigh an amount of powdered tablet equivalent to 10 mg of Piracetam and dissolve in 10 mL of methanol. Filter the solution to remove insoluble excipients.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.
  • Application: Apply 1-10 µL of standard and sample solutions as bands using an automated applicator.
  • Mobile Phase: A mixture of chloroform, methanol, glacial acetic acid, and triethylamine (e.g., 16:4:0.2:0.2 v/v/v/v).
  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

3. Detection and Quantification:

  • Drying: Air-dry the plate after development.
  • Scanning: Scan the plate using a TLC scanner in absorbance mode at 254 nm.
  • Analysis: Quantify the amount of Piracetam in the sample by comparing the peak area with that of the standard.

Characterization by NMR and Mass Spectrometry

These techniques are essential for confirming the identity, purity, and structure of this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the absence of protons at the deuterated positions.

    • ²H NMR: Used to verify the presence and location of deuterium atoms.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • Quantitative NMR (qNMR): Can be employed for the precise determination of purity.[3]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular weight (150.1244 Da) and, consequently, the molecular formula C₆H₂D₈N₂O₂.[7] This confirms the successful incorporation of all eight deuterium atoms.

    • Tandem MS (MS/MS): Used to study fragmentation patterns, which can further confirm the structure and location of the deuterium labels.

Applications in Research and Development

The unique properties of this compound make it an indispensable tool in pharmaceutical science.

Piracetam_Applications Properties This compound Properties MassShift Increased Mass (Isotopic Label) Properties->MassShift ChemEquiv Identical Chemical Reactivity to Piracetam Properties->ChemEquiv PK_Studies Pharmacokinetic (PK) Studies MassShift->PK_Studies Enables MS detection BA_BE_Studies Bioavailability/ Bioequivalence (BA/BE) Studies MassShift->BA_BE_Studies as Internal Standard Metabolism Metabolic Fate Studies MassShift->Metabolism as Tracer QC Quality Control (QC) Reference Standard ChemEquiv->QC as Reference Outcome1 Accurate Drug Quantification in Biological Matrices PK_Studies->Outcome1 Outcome2 Reliable Comparison of Drug Formulations BA_BE_Studies->Outcome2 Outcome3 Tracing Metabolic Pathways Metabolism->Outcome3 Outcome4 Ensuring Assay Accuracy and Reproducibility QC->Outcome4

Logical relationship between this compound properties and its R&D applications.
  • Internal Standard in Bioanalysis: The primary application is as an internal standard in LC-MS/MS assays for the quantification of Piracetam in plasma, urine, and other biological fluids.[1] Its identical chromatographic behavior and distinct mass-to-charge ratio allow for correction of variability during sample preparation and analysis, leading to highly accurate and precise results.

  • Metabolite Identification: this compound can be used in studies to trace the metabolic fate of Piracetam. By analyzing the mass spectra of metabolites, researchers can determine whether a metabolite originates from the administered drug.

  • Pharmacokinetic/Bioequivalence Studies: It is essential for conducting clinical trials that compare different formulations of Piracetam or assess its pharmacokinetic profile.[1]

  • Reference Standard: this compound serves as a well-characterized reference material for quality control applications during drug development and manufacturing.[5]

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometric behavior of Piracetam-d8, a deuterated analog of the nootropic drug Piracetam. Understanding the fragmentation pattern of this compound is crucial for its use as an internal standard in quantitative bioanalytical methods, ensuring accuracy and reliability in pharmacokinetic and metabolic studies.

Mass Spectrometry Data of this compound

This compound is commonly analyzed using tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The key quantitative data for the mass spectrometric analysis of this compound are summarized below.

ParameterValueSource
Molecular FormulaC₆H₂D₈N₂O₂ChemScene
Molecular Weight150.21 g/mol ChemScene
Parent Ion (Precursor Ion, [M+H]⁺)m/z 151.1N/A
Major Fragment Ion (Product Ion)m/z 108.1N/A

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer, typically after electrospray ionization (ESI) in positive mode, is initiated by the protonation of the molecule to form the precursor ion [M+H]⁺ at m/z 151.1. The subsequent fragmentation is influenced by the positions of the eight deuterium atoms, which are located on the pyrrolidone ring and the adjacent methylene group.

Based on the fragmentation pattern of non-deuterated Piracetam, which forms a prominent fragment at m/z 98 by the loss of the acetamide group, the major fragment of this compound at m/z 108.1 is likely formed through a similar pathway. The mass shift of +10 amu in the fragment ion (108.1 vs. 98) is consistent with the retention of the deuterated pyrrolidone ring.

Fragmentation_Pathway cluster_parent Parent Ion cluster_fragment Fragment Ion Piracetam-d8_Structure This compound [M+H]⁺ m/z 151.1 Fragment_Structure Pyrrolidone-d8 fragment [C₅D₈NO]⁺ m/z 108.1 Piracetam-d8_Structure->Fragment_Structure Loss of C₂H₃NO (acetamide)

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Piracetam using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Nebulizer Gas (Nitrogen): Flow rate specific to the instrument.

    • Drying Gas (Nitrogen): Flow rate specific to the instrument.

  • MRM Transitions:

    • Piracetam: m/z 143.1 → 98.1 (quantifier), additional transitions for confirmation if necessary.

    • This compound: m/z 151.1 → 108.1 (internal standard).

  • Collision Energy: Optimized for each transition, typically in the range of 10-30 eV.

  • Dwell Time: 100 - 200 ms.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (IS) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation ESI_Ionization Electrospray Ionization (+ve) Chromatographic_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Piracetam Calibration_Curve->Quantification

Typical bioanalytical workflow for Piracetam quantification.

Navigating the Stability of Piracetam-d8: A Technical Guide to Long-Term Storage and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated compounds like Piracetam-d8 is paramount for accurate and reproducible results. This in-depth technical guide provides a framework for understanding the stability of this compound and outlines comprehensive protocols for its long-term storage and analysis, drawing upon established principles for active pharmaceutical ingredients (APIs) and the known characteristics of its non-deuterated counterpart, Piracetam.

While specific public data on the long-term stability of this compound is limited, this guide synthesizes general best practices for deuterated compounds and API stability testing to provide a robust operational framework. The protocols and data presented herein are designed to serve as a starting point for developing in-house standard operating procedures.

Chemical Profile and Inherent Stability of this compound

This compound is the deuterium-labeled version of Piracetam, a cyclic derivative of the neurotransmitter GABA.[1] Deuterium labeling is a common strategy in drug development to trace metabolic pathways and can sometimes alter the pharmacokinetic profile of a compound.[1] Generally, deuterated compounds are considered chemically stable, and the replacement of hydrogen with deuterium is not expected to significantly alter the core stability of the molecule under normal storage conditions.[2]

However, like its non-deuterated analog, this compound possesses functional groups, such as an amide, that can be susceptible to degradation under certain conditions. The primary degradation pathway identified for Piracetam is hydrolysis, particularly under basic conditions.[3] Therefore, exposure to high humidity and alkaline environments should be considered a critical stability risk for this compound.

Key Molecular Features:

  • Core Structure: 2-oxo-1-pyrrolidine acetamide[4]

  • Deuteration: Eight deuterium atoms replace hydrogen atoms.[5][6]

  • Susceptible Functional Groups: Amide linkage, susceptible to hydrolysis.

Recommended Long-Term Storage Protocols

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following protocols are based on general guidelines for deuterated and active pharmaceutical ingredients.

Storage Conditions

For long-term storage, this compound should be stored in a controlled environment to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation. Some suppliers recommend 2-8°C, while -20°C is a common recommendation for long-term storage of analytical standards.[7][8][9]
Humidity Low humidity (e.g., <40% RH)Minimizes the risk of hydrolysis of the amide bond.[3]
Light Protected from lightPrevents potential photolytic degradation.[10][11]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, inert material (e.g., amber glass vials)Prevents contamination and exposure to moisture and air.[11]
Logical Workflow for Storage Protocol

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

G This compound Storage Protocol cluster_0 Receiving and Initial Handling cluster_1 Storage Decision cluster_2 Storage Conditions cluster_3 Periodic Re-evaluation A Receive this compound B Verify Certificate of Analysis A->B C Visually Inspect Container Seal B->C D Intended Use? C->D E Short-Term (< 6 months) 2-8°C Desiccator Protected from light D->E  Short-Term Use F Long-Term (> 6 months) -20°C Inert atmosphere Tightly sealed amber vial D->F  Long-Term Storage G Annual Purity & Identity Check E->G F->G

Caption: Logical workflow for this compound storage.

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[10][12]

Long-Term Stability Study

Objective: To establish the re-test period or shelf life under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound.[11]

  • Container Closure System: Store samples in the same or simulated packaging proposed for long-term storage.[11]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]

    • Accelerated: 0, 3, and 6 months.[12]

  • Analytical Tests:

    • Appearance (Visual Inspection)

    • Assay (e.g., by HPLC-UV or LC-MS)

    • Purity/Impurities (e.g., by HPLC-UV or LC-MS)

    • Water Content (e.g., by Karl Fischer titration)

    • Isotopic Purity (by Mass Spectrometry)

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

Methodology:

  • Conditions: Expose this compound to the following stress conditions:[10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours[3]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105°C for 48 hours

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC-UV/MS) to separate and identify any degradation products.

Experimental Workflow for Stability Testing

The following diagram outlines the workflow for a comprehensive stability assessment of this compound.

G This compound Stability Testing Workflow cluster_0 Preparation cluster_1 Forced Degradation Study cluster_2 Formal Stability Study cluster_3 Data Analysis & Reporting A Select Batches of this compound B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B->C F Place Samples in Long-Term and Accelerated Conditions B->F D Identify Degradation Products (LC-MS/MS, NMR) C->D E Confirm Method Specificity D->E E->F G Test at Specified Time Points F->G H Analyze for Assay, Purity, Water Content, etc. G->H I Evaluate Data Trends H->I J Establish Re-test Period / Shelf Life I->J K Prepare Stability Report J->K

Caption: Workflow for stability testing of this compound.

Piracetam's Proposed Mechanism of Action

While the precise molecular targets of Piracetam are not fully elucidated, its mechanism of action is believed to be multifaceted, primarily enhancing cognitive function through the modulation of neuronal and vascular systems.[4][13][14]

The following diagram illustrates the proposed signaling pathways influenced by Piracetam.

G Proposed Mechanism of Action of Piracetam cluster_0 Piracetam cluster_1 Cellular Level Effects cluster_2 Neurotransmitter Systems cluster_3 Vascular Effects cluster_4 Cognitive & Physiological Outcomes A Piracetam B Increases Cell Membrane Fluidity A->B E Decreases Erythrocyte Adhesion A->E F Reduces Platelet Aggregation A->F C Modulates AMPA & NMDA Receptors B->C Influences Receptor Function D Enhances Acetylcholine (ACh) Transmission B->D Facilitates Neurotransmitter Release G Improved Neuroplasticity C->G D->G I Improved Microcirculation E->I F->I H Enhanced Learning & Memory G->H

Caption: Proposed signaling pathways of Piracetam.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a robust stability program can be established based on the known chemistry of Piracetam and established international guidelines for API stability testing. By implementing controlled storage conditions and conducting thorough stability studies, researchers and drug developers can ensure the quality, purity, and integrity of this compound, thereby safeguarding the validity of their experimental results. The protocols and frameworks provided in this guide offer a comprehensive starting point for establishing such a program.

References

Technical Guide: Solubility Profile of Piracetam-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piracetam-d8 is the deuterated analog of Piracetam, a well-known nootropic agent belonging to the racetam class of compounds. It is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though its mechanism of action is distinct.[1] In pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for formulation development, preclinical studies, and ensuring reproducible experimental outcomes. Deuterated standards like this compound are crucial for pharmacokinetic and metabolic studies, often used as internal standards in mass spectrometry-based bioanalysis.

This technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents. The data presented herein is based on published solubility data for non-deuterated Piracetam, as the physical properties, including solubility, of deuterated and non-deuterated isotopologues are generally considered to be highly similar. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and provides visualizations for experimental workflows and the compound's mechanism of action.

Solubility Profile of this compound

The solubility of Piracetam, and by extension this compound, has been characterized in several organic solvents. The data indicates a positive correlation between solubility and the polarity and hydrogen-donating ability of the solvent.[2][3][4] For instance, its solubility is higher in polar protic solvents like alcohols compared to less polar or aprotic solvents.[2][3][4] A summary of available quantitative and qualitative solubility data is presented in Table 1.

Table 1: Solubility Data for Piracetam in Various Solvents

SolventSolubility (at 25°C / 298.15 K unless noted)Data TypeReference
Dimethyl Sulfoxide (DMSO)72 mg/mL (506.47 mM)Quantitative[5]
Water72 mg/mL (506.47 mM)Quantitative[5]
EthanolSoluble / 0.0287 g/g (Form II at 288.15 K)Qualitative / Quantitative[1][6]
MethanolSolubleQualitative[7]
2-Propanol (Isopropanol)0.131 g/g (Form II at 288.15 K)Quantitative[8]
AcetoneLess SolubleQualitative[2][3]
1,4-DioxaneLess SolubleQualitative[2][3]
EtherAlmost InsolubleQualitative[1]
AcetonitrileSoluble (Phenylpiracetam data)Qualitative[9]

Note: Solubility can be significantly influenced by the polymorphic form of the compound. The data for ethanol and 2-propanol specifies the metastable Form II of Piracetam.[6][8]

Experimental Methodologies for Solubility Determination

The determination of equilibrium solubility is a critical experiment in drug characterization. The "shake-flask" method is the most reliable and widely used technique for this purpose.[10][11] An alternative, the gravimetric method, is also frequently employed, particularly in studies of polymorphism.[2][6][12]

Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance. It is considered the gold standard for determining equilibrium solubility.[10][11]

Protocol:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., using an orbital shaker) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points until it plateaus.[11]

  • Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, typically by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Gravimetric Method

The gravimetric method determines solubility by measuring the mass of the solute dissolved in a known amount of solvent.[2][3]

Protocol:

  • Saturation: A saturated solution is prepared in a manner similar to the shake-flask method, ensuring equilibrium is reached at a constant temperature.

  • Sampling: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed vial.

  • Solvent Evaporation: The solvent is completely evaporated from the vial under controlled conditions (e.g., under a gentle stream of nitrogen or in a vacuum oven) until a constant weight is achieved.[6][12]

  • Mass Determination: The final mass of the vial containing the dried solute residue is measured.

  • Calculation: The solubility is calculated from the initial and final masses and is often expressed as mass of solute per mass or volume of solvent (e.g., g/g or g/L).[6][12]

experimental_workflow start Start prep Add Excess this compound to Solvent start->prep equilibrate Agitate at Constant Temperature to Reach Equilibrium prep->equilibrate separate Phase Separation (Centrifuge / Filter) equilibrate->separate analysis Analyze Supernatant (e.g., HPLC, Gravimetric) separate->analysis calculate Calculate Solubility analysis->calculate end_node End calculate->end_node

General workflow for equilibrium solubility determination.

Mechanism of Action Overview

While this guide focuses on solubility, understanding the mechanism of action provides context for the compound's application. Piracetam's nootropic effects are not fully elucidated but are believed to be multifaceted. It does not act as a sedative or stimulant.[1] Instead, it is thought to enhance cognitive function by modulating neuronal and vascular systems.[1]

Key proposed mechanisms include:

  • Modulation of Membrane Fluidity: Piracetam is believed to interact with the polar heads of phospholipids in the cell membrane, restoring its fluidity. This action helps maintain the three-dimensional structure of transmembrane proteins, such as receptors and ion channels, thereby optimizing their function.[13][14][15]

  • Enhancement of Neurotransmitter Systems: It indirectly modulates cholinergic and glutamatergic neurotransmission.[13][16] Piracetam may increase the density of muscarinic acetylcholine (ACh) and NMDA glutamate receptors, which are crucial for learning and memory processes.[5][16][17]

  • Improved Cerebral Blood Flow: Piracetam has been shown to decrease the adhesion of erythrocytes (red blood cells) to vascular endothelium and reduce vasospasm, which improves microcirculation and blood flow within the brain.[14][17]

mechanism_of_action cluster_cellular Neuronal Level cluster_systemic Systemic Level piracetam Piracetam membrane Cell Membrane piracetam->membrane Interacts with neurotrans Neurotransmitter Systems piracetam->neurotrans Modulates vascular Vascular Effects piracetam->vascular Influences fluidity ↑ Membrane Fluidity membrane->fluidity outcome Cognitive Enhancement & Neuroprotection fluidity->outcome cholinergic ↑ Cholinergic (ACh Receptors) neurotrans->cholinergic glutamatergic ↑ Glutamatergic (NMDA/AMPA Receptors) neurotrans->glutamatergic cholinergic->outcome glutamatergic->outcome bloodflow ↑ Cerebral Blood Flow vascular->bloodflow bloodflow->outcome

Proposed multifaceted mechanism of action for Piracetam.

Conclusion

This technical guide provides essential solubility data and procedural information for this compound for use in a research and development setting. The compound exhibits good solubility in polar solvents like DMSO and water, with moderate to good solubility in alcohols such as ethanol and methanol. Its solubility is comparatively lower in less polar solvents like acetone and ether. For accurate and reproducible results, it is imperative to employ standardized protocols, such as the shake-flask method, and to consider factors like temperature and the specific polymorphic form of the material. The provided workflows and diagrams serve as a reference for experimental planning and for understanding the broader pharmacological context of this nootropic agent.

References

The Role of Piracetam-d8 as an Internal Standard in LC-MS/MS Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Piracetam-d8 as an internal standard in the quantitative analysis of Piracetam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, validation, and sample analysis.

Introduction: The Imperative for Internal Standards in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. However, the accuracy and precision of LC-MS/MS-based bioanalysis can be significantly influenced by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer. To mitigate these variabilities, the use of an appropriate internal standard (IS) is crucial.

An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice for quantitative bioanalysis. This compound has the same chemical structure as Piracetam, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms. This subtle modification results in a higher molecular weight, allowing for its distinct detection by the mass spectrometer, while ensuring that it behaves nearly identically to Piracetam during the entire analytical process.

The primary function of this compound is to normalize the analytical signal of Piracetam. By adding a known and constant amount of this compound to all samples, including calibration standards and quality control samples, any variations that occur during sample processing or analysis will affect both the analyte and the internal standard to a similar extent. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principle of isotopic dilution. Its mechanism of action can be understood by examining its behavior throughout the key stages of an LC-MS/MS workflow:

  • Sample Preparation: During extraction of Piracetam from a biological matrix (e.g., plasma, urine), there can be analyte loss due to incomplete recovery or degradation. Since this compound has virtually identical chemical and physical properties to Piracetam, it will experience a proportional loss during this stage. This co-extraction behavior ensures that the ratio of Piracetam to this compound remains constant, irrespective of the extraction efficiency. One common and straightforward sample preparation technique for Piracetam analysis involves protein precipitation with acetonitrile.[1][2]

  • Chromatographic Separation: In the liquid chromatography system, Piracetam and this compound will co-elute, meaning they will have nearly identical retention times. This is because the substitution of hydrogen with deuterium has a negligible effect on the polarity and chromatographic behavior of the molecule. Co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same point in time.

  • Ionization and Mass Spectrometric Detection: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components from the biological matrix, are a major source of variability in LC-MS/MS analysis. As Piracetam and this compound co-elute and have the same ionization properties, they will be equally affected by any ion suppression or enhancement. This concurrent impact on ionization is compensated for when the ratio of their signals is calculated.

In the mass spectrometer, Piracetam and this compound are distinguished based on their different mass-to-charge ratios (m/z). The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The specific precursor-to-product ion transitions for Piracetam and this compound are unique, allowing for their simultaneous and independent measurement.

The quantification of Piracetam is then based on the ratio of the peak area of the Piracetam MRM transition to the peak area of the this compound MRM transition. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve, which is then used to determine the concentration of Piracetam in the unknown samples.

Experimental Protocols

While a specific, fully validated method for Piracetam using this compound as an internal standard is not detailed in a single publicly available document, a robust method can be constructed by combining information from established protocols for Piracetam analysis. The following protocol is a representative example based on published methodologies.[1][2]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterValue
Column Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A: 1% Formic acid in water; B: Acetonitrile
Gradient Isocratic: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 4 minutes
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas To be optimized
Collision Gas To be optimized
IonSpray Voltage To be optimized
Temperature To be optimized
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Piracetam and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Piracetam143.198.2To be optimizedTo be optimized
This compound151.1106.2To be optimizedTo be optimized

Note: The precursor ion for Piracetam ([M+H]+) is approximately 143.1 Da.[3] A common fragment corresponds to the loss of the acetamide group, resulting in a product ion of m/z 98.2.[3] For this compound, with eight deuterium atoms, the precursor ion ([M+H]+) would be approximately 151.1 Da. The corresponding product ion, after the loss of the deuterated acetamide group, would be expected at m/z 106.2. The optimal collision energies and other MS parameters need to be determined empirically during method development.

Data Presentation: Quantitative Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of such a validated method, based on typical results reported for similar bioanalytical assays.[1]

Table 2: Linearity and Range

ParameterResult
Calibration Model Linear, weighted (1/x²)
Linear Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.99

Table 3: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low QC1.5< 15%± 15%< 15%± 15%
Mid QC20< 15%± 15%< 15%± 15%
High QC40< 15%± 15%< 15%± 15%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.5Consistent and reproducibleMinimal (< 15% CV)
High QC40Consistent and reproducibleMinimal (< 15% CV)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: LC-MS/MS workflow for Piracetam quantification using this compound.

Role of Internal Standard in Correcting Variability

is_correction cluster_ratio Ratio A_initial Initial Concentration A_extracted Variable Extraction A_initial->A_extracted Extraction A_ionized Variable Ionization A_extracted->A_ionized Ionization A_signal Variable Signal A_ionized->A_signal Detection Ratio Constant Ratio (Analyte/IS) A_signal->Ratio IS_initial Known Concentration IS_extracted Proportional Extraction IS_initial->IS_extracted Extraction IS_ionized Proportional Ionization IS_extracted->IS_ionized Ionization IS_signal Proportional Signal IS_ionized->IS_signal Detection IS_signal->Ratio

Caption: this compound corrects for analytical variability.

Fragmentation Pathway of Piracetam

fragmentation_pathway cluster_fragments Major Fragments Piracetam Piracetam [M+H]+ = m/z 143.1 Fragment1 m/z 125.7 Loss of NH3 Piracetam->Fragment1 Fragmentation Fragment2 m/z 98.2 Loss of CH2CONH2 Piracetam->Fragment2 Fragmentation

References

Technical Guide: Safety and Handling of Piracetam-d8 in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling protocols for Piracetam-d8, a deuterated analog of Piracetam, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.

Compound Identification and Properties

This compound is the deuterated form of Piracetam, a nootropic agent.[1] It is typically used as an internal standard in pharmacokinetic studies or as a research chemical.[2] The physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Name 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide [3][4]
CAS Number 1329799-64-5 [2][3][4][5][6]
Molecular Formula C₆H₂D₈N₂O₂ [2][6]
Molecular Weight ~150.21 g/mol [3][5][6]
Appearance Solid [7]
Solubility DMSO (Slightly), Methanol (Slightly) [5]

| Storage | Store at room temperature or 2-8°C for prolonged periods. Protect from moisture. |[5][6][8] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the safety profile of its parent compound, Piracetam, serves as the primary reference. The primary hazards involve irritation upon contact and potential harm if ingested or inhaled.[8][9]

  • Acute Effects: May cause eye irritation, skin irritation, and respiratory tract irritation.[8] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8]

  • Chronic Effects: No components are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[8]

The following table summarizes the available acute toxicity data for the non-deuterated Piracetam.

Table 2: Acute Toxicity Data for Piracetam (Non-deuterated)

Test Species Route Value Reference
LD50 Mouse Oral 2,000 mg/kg [8][9][10]
LD50 Mouse Intraperitoneal >10 g/kg [11]
LD50 Mouse Subcutaneous >12 g/kg [11]

| LDLO | Rat | Oral | 5,600 mg/kg |[11] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires minimizing exposure through engineering controls and appropriate PPE.[8] All operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[7][8]

  • Ventilation: Use a mechanical exhaust system or a laboratory fume hood to minimize exposure.[8]

  • Safety Stations: Ensure an accessible safety shower and eye wash station are nearby.[7]

  • Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2][8]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[7][8]

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary (e.g., outside of a fume hood), use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) as a backup to engineering controls.[8]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess Assess Task Hazards DonCoat Don Lab Coat Assess->DonCoat DonGlasses Don Safety Glasses DonCoat->DonGlasses DonGloves Don Gloves DonGlasses->DonGloves Handle Handle this compound in Fume Hood DonGloves->Handle DoffGloves Doff Gloves Properly Handle->DoffGloves WashHands Wash Hands Thoroughly DoffGloves->WashHands DoffCoat Doff Lab Coat WashHands->DoffCoat

A standard workflow for donning and doffing PPE.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[8]

  • Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do.[7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

For minor spills, use personal protective equipment, avoid dust formation, and pick up the material without creating dust.[8][12] Place the spilled material into a suitable, closed container for disposal.[8] Prevent the product from entering drains.[8]

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Response Actions Start Emergency Event Involving this compound Skin Skin/Eye Contact Start->Skin Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill Minor Spill Start->Spill Action_Skin Wash with soap & water Flush eyes with water Skin->Action_Skin Action_Inhale Move to fresh air Seek medical attention Inhale->Action_Inhale Action_Ingest Rinse mouth Seek medical attention Ingest->Action_Ingest Action_Spill Don PPE Contain & clean up Dispose as waste Spill->Action_Spill Experimental_Workflow Start Start: Prepare Stock Solution Retrieve 1. Retrieve this compound from storage Start->Retrieve Equilibrate 2. Allow container to equilibrate to room temp Retrieve->Equilibrate Weigh 3. Weigh required mass in fume hood Equilibrate->Weigh Dissolve 4. Transfer to volumetric flask & dissolve in appropriate solvent Weigh->Dissolve Dilute 5. Dilute to final volume & mix thoroughly Dissolve->Dilute Label 6. Label solution clearly (Name, Conc., Date) Dilute->Label Store 7. Store solution under appropriate conditions Label->Store End End: Solution Ready Store->End MoA cluster_cellular Cellular Level Effects cluster_systemic Systemic Level Effects Piracetam Piracetam Membrane Increases Cell Membrane Fluidity Piracetam->Membrane Receptors Modulates Neurotransmitter Receptors (NMDA, ACh) Piracetam->Receptors Vascular Reduces Erythrocyte Adhesion & Platelet Aggregation Piracetam->Vascular Outcome Neuroprotection & Enhanced Cognitive Function Membrane->Outcome Receptors->Outcome Vascular->Outcome Improves Microcirculation

References

Navigating the Isotopic Landscape: A Technical Guide to the Deuterium Exchange Potential of Piracetam-d8 Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential for deuterium exchange in Piracetam-d8 when subjected to acidic conditions. While Piracetam's core structure is known to be stable in acidic media[1][2][3][4][5], the isotopic stability of the deuterated analogue, this compound, is a critical parameter for its use as an internal standard in pharmacokinetic studies and for ensuring the integrity of deuterated drug candidates. This document outlines the theoretical mechanisms of deuterium exchange applicable to the various deuterated positions within the molecule, presents detailed experimental protocols for quantifying such exchange, and provides a framework for data interpretation. Due to the absence of publicly available quantitative data for this compound, this guide establishes a foundational understanding and a practical approach for researchers to generate this crucial information.

Introduction: The Significance of Isotopic Stability

Piracetam, a well-known nootropic agent, is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid). Its deuterated form, this compound, is frequently utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Piracetam in biological matrices. The underlying assumption for its use is that the deuterium labels are stable and do not exchange with protons from the surrounding solvent under the conditions of sample preparation, storage, and analysis.

Acidic conditions are commonly encountered in various stages of drug development and analysis, including in certain formulations, during extraction from biological samples, and in the mobile phases for chromatographic separation. Therefore, understanding the potential for deuterium exchange on the this compound molecule in an acidic environment is paramount to ensuring analytical accuracy and the viability of deuterated Piracetam analogues as therapeutic agents.[6] This guide delineates the potential sites of exchange on the this compound molecule and the chemical principles governing their stability.

Theoretical Mechanisms of Deuterium Exchange in this compound

This compound contains deuterium atoms at two distinct types of locations: on the pyrrolidinone ring, which are alpha to a carbonyl group, and on the acetamide side chain. The potential for deuterium exchange at these positions under acidic conditions is governed by different chemical mechanisms.

Exchange at Positions Alpha to the Pyrrolidinone Carbonyl

The deuterium atoms on the carbon atoms adjacent (alpha) to the carbonyl group of the pyrrolidinone ring are susceptible to acid-catalyzed exchange via an enolization mechanism. This process involves the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens (or deuterons), followed by their removal to form an enol intermediate. Tautomerization back to the keto form can then incorporate a proton from the solvent.

The proposed signaling pathway for this exchange is as follows:

G cluster_0 Acid-Catalyzed Enolization Piracetam_d8 This compound (Keto Form) Protonation Protonation of Carbonyl Oxygen Piracetam_d8->Protonation + H+ Protonated_Intermediate Protonated Intermediate (Oxonium Ion) Protonation->Protonated_Intermediate Deprotonation Removal of Alpha-Deuteron Protonated_Intermediate->Deprotonation - D+ Enol_Intermediate Enol Intermediate Deprotonation->Enol_Intermediate Reprotonation Protonation of Enol Enol_Intermediate->Reprotonation + H+ Exchanged_Product Exchanged Piracetam (Keto Form) Reprotonation->Exchanged_Product

Mechanism of deuterium exchange at the alpha-carbon position.
Exchange at the Acetamide Group

The deuterium atoms on the acetamide side chain are attached to carbon and nitrogen. The amide N-D bond is generally more labile than a C-D bond. Acid-catalyzed exchange of the amide deuteron proceeds through protonation of the carbonyl oxygen, which makes the amide nitrogen a better leaving group upon tautomerization. However, direct protonation of the amide nitrogen is less favorable due to resonance. The exchange is typically a rapid equilibrium process with the protic solvent.

The C-D bonds on the acetamide side chain are not alpha to a carbonyl and are generally considered non-exchangeable under typical acidic conditions, requiring much harsher conditions for any significant exchange to occur.

Quantitative Data on Deuterium Exchange

As of the date of this publication, there is no specific experimental data in the peer-reviewed literature that quantifies the rate and extent of deuterium exchange for this compound under various acidic conditions. The tables below are therefore presented as illustrative examples of how such data would be structured and interpreted. The values provided are hypothetical and based on general knowledge of deuterium exchange for similar functional groups. Researchers are strongly encouraged to generate their own experimental data using the protocols outlined in the subsequent section.

Table 1: Hypothetical Deuterium Exchange at Alpha-Carbon Positions of this compound
pH of Aqueous BufferTemperature (°C)Incubation Time (hours)Percent Deuterium Loss (Hypothetical)
2.52524< 1%
2.550242-5%
1.025241-3%
1.050245-10%
Table 2: Hypothetical Deuterium Exchange at the Amide Position of this compound
pH of Aqueous BufferTemperature (°C)Incubation Time (minutes)Percent Deuterium Loss (Hypothetical)
2.525105-15%
2.5410< 5%
1.0251010-25%
1.04105-10%

Experimental Protocols for Monitoring Deuterium Exchange

To quantitatively assess the deuterium exchange potential in this compound, two primary analytical techniques are recommended: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Deuterium Exchange Monitoring by NMR Spectroscopy

NMR spectroscopy offers the advantage of providing site-specific information on deuterium exchange.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile-d3).

    • Prepare a series of acidic aqueous buffers (e.g., pH 1.0, 2.5, 4.0) using D₂O and a suitable deuterated acid (e.g., DCl).

    • Initiate the exchange reaction by mixing a known amount of the this compound stock solution with the acidic D₂O buffer at a defined temperature.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample immediately after mixing (t=0) and at various time points thereafter (e.g., 10 min, 1 hr, 6 hrs, 24 hrs).

    • The appearance and integration of proton signals corresponding to the deuterated positions will indicate the extent of exchange.

    • Quantitative analysis can be performed by comparing the integral of the new proton signal to an internal standard or to a non-exchangeable proton signal within the Piracetam molecule.

  • Data Analysis:

    • Calculate the percentage of deuterium exchange at each time point for each susceptible position.

    • Determine the rate constants (k) for the exchange reaction by fitting the data to an appropriate kinetic model.

Protocol for Deuterium Exchange Monitoring by Mass Spectrometry (HDX-MS)

Mass spectrometry is a highly sensitive method for detecting changes in the overall mass of the molecule due to deuterium loss.

  • Sample Incubation:

    • Incubate a solution of this compound in acidic H₂O-based buffers (e.g., pH 1.0, 2.5, 4.0) at controlled temperatures for various durations.

  • Sample Quenching and Analysis:

    • At each time point, quench the exchange reaction by rapidly freezing the sample or by injecting it into an LC-MS system with conditions that minimize further exchange (e.g., low temperature, aprotic organic mobile phase).

    • Analyze the samples using a high-resolution mass spectrometer to monitor the mass distribution of this compound.

  • Data Analysis:

    • The loss of deuterium will result in a shift of the isotopic pattern to a lower mass-to-charge ratio (m/z).

    • The extent of deuterium loss can be quantified by measuring the relative intensities of the mass peaks corresponding to the fully deuterated molecule and the partially or fully protonated species.

The following diagram illustrates a general workflow for these experimental protocols:

G cluster_1 Experimental Workflow for Deuterium Exchange Analysis cluster_2 Analytical Methods Start This compound Sample Incubation Incubate in Acidic Aqueous Buffer (H₂O) Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., rapid freezing) Timepoints->Quench NMR_Analysis ¹H NMR Spectroscopy Quench->NMR_Analysis MS_Analysis LC-MS Analysis Quench->MS_Analysis Data_Analysis Data Analysis: - Quantify % Exchange - Determine Rate Constants NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Report Report Findings Data_Analysis->Report

General workflow for analyzing deuterium exchange in this compound.

Conclusion and Recommendations

While Piracetam's chemical structure is robust under acidic conditions, the isotopic stability of this compound cannot be assumed and requires empirical verification. The primary sites of potential deuterium exchange are the alpha-carbons on the pyrrolidinone ring and the amide nitrogen. The exchange at the alpha-carbon positions is expected to be slow under mild acidic conditions and moderate temperatures, whereas the amide deuteron is likely to exchange more readily.

For researchers and drug development professionals relying on this compound as an internal standard or developing deuterated analogues, it is imperative to perform validation studies to quantify the extent of deuterium back-exchange under the specific acidic conditions relevant to their applications. The experimental protocols provided in this guide offer a robust framework for conducting such studies. The use of low temperatures and minimizing the exposure time to acidic aqueous environments are practical strategies to mitigate the risk of deuterium exchange. Future studies should focus on generating and publishing quantitative kinetic data for the deuterium exchange of this compound to provide a valuable resource for the scientific community.

References

Methodological & Application

LC-MS/MS Method Development for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Piracetam in biological matrices, utilizing its deuterated analog, Piracetam-d8, as an internal standard.

Introduction

Piracetam is a nootropic drug belonging to the racetams group, known for its cognitive enhancing properties. Accurate and reliable quantification of Piracetam in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Piracetam. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Piracetam analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Standard and Sample Preparation

2.2.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of Piracetam in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions of Piracetam by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.

2.2.3. Sample Preparation Protocol (Protein Precipitation)

  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.095
2.095
2.15
4.05
Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Piracetam.

Table 1: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Piracetam143.198.170.1
This compound151.1106.178.1

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Retention Time of PiracetamApprox. 1.5 min
Retention Time of this compoundApprox. 1.5 min
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy85 - 115%
Precision (%RSD)< 15%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the LC-MS/MS system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification end Results quantification->end logical_relationship lc Liquid Chromatograph column C18 Column lc->column autosampler Autosampler autosampler->lc ion_source ESI Source column->ion_source ms Mass Spectrometer quad1 Quadrupole 1 (Precursor Selection) ion_source->quad1 Ions collision_cell Collision Cell (Fragmentation) quad1->collision_cell Selected Precursor quad2 Quadrupole 2 (Product Selection) collision_cell->quad2 Fragment Ions detector Detector quad2->detector Selected Products data_system Data System detector->data_system Signal

Application Notes and Protocols for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Piracetam in biological matrices, specifically utilizing Piracetam-d8 as an internal standard (IS) to ensure accuracy and precision. The following protocols are designed for use in research, clinical, and pharmaceutical drug development settings.

Introduction

Piracetam is a nootropic drug widely used for the treatment of cognitive impairments. Accurate quantification of Piracetam in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is followed by a detailed protocol and a summary of expected quantitative performance.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[1]

Experimental Protocol: Protein Precipitation
  • Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes (e.g., EDTA, heparin) and centrifuge to obtain plasma. Urine samples can be collected in sterile containers. Store all samples at -20°C or lower until analysis.

  • Reagent Preparation:

    • Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piracetam reference standard in 10 mL of methanol.

    • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Piracetam stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve range.

    • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in acetonitrile. The final concentration should be optimized based on the analytical method's sensitivity.

  • Sample Preparation:

    • Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

    • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into the corresponding labeled tube.

    • Add 200 µL of the internal standard spiking solution (acetonitrile containing this compound) to each tube.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add IS in Acetonitrile (200 µL) Sample->Add_IS Spike Vortex Vortex (30s) Add_IS->Vortex Precipitate Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Separate LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Protein Precipitation Workflow for Piracetam Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample clean-up technique that separates analytes from interferences by partitioning them between two immiscible liquid phases. This method generally results in a cleaner extract compared to protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample and Reagent Preparation: Prepare stock and working solutions as described in the Protein Precipitation protocol.

  • Sample Preparation:

    • Pipette 200 µL of the plasma or urine sample, calibration standard, or QC sample into a clean tube.

    • Add 50 µL of the internal standard working solution.

    • Add 100 µL of a pH 9.2 buffer (e.g., borate buffer) and vortex briefly.

    • Add 1 mL of the extraction solvent (e.g., a mixture of hexane and 2-propanol).[2]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Plasma/Urine Sample (200 µL) Add_IS Add IS Sample->Add_IS Add_Buffer Add pH 9.2 Buffer Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent Add_Buffer->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow for Piracetam Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a higher degree of sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This technique is highly selective and can significantly reduce matrix effects.

Experimental Protocol: Solid-Phase Extraction
  • Sample and Reagent Preparation: Prepare stock and working solutions as described in the Protein Precipitation protocol.

  • SPE Cartridge: Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

  • Sample Preparation:

    • Pipette 500 µL of the plasma or urine sample into a tube.

    • Add 50 µL of the internal standard working solution.

    • Pre-treat the sample by adding 500 µL of 4% phosphoric acid and vortexing.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elution: Elute Piracetam and this compound with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_spe SPE Steps cluster_analysis Analysis Preparation Sample_Prep Pre-treat Sample (add IS, acidify) Load Load Sample Sample_Prep->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow for Piracetam Analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Piracetam using the described sample preparation techniques followed by LC-MS/MS.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (µg/mL) 0.5 - 50[1]3 - 40 (plasma)[2]0.1 - 20
Lower Limit of Quantification (LLOQ) (µg/mL) 0.5[1][3]3 (plasma)[2]0.1[4]
Recovery (%) > 80Variable, often > 70> 85
Precision (%RSD) < 15< 15< 10
Accuracy (%Bias) Within ±15Within ±15Within ±10
Matrix Effect ModerateLow to ModerateLow
Throughput HighMediumLow to Medium

Note: The values presented in this table are indicative and may vary depending on the specific biological matrix, instrumentation, and analytical method parameters. Method validation should be performed to establish performance characteristics for a specific application.

LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is often employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Piracetam and its deuterated internal standard.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Piracetam and this compound.

Conclusion

The choice of sample preparation technique for Piracetam analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring high sensitivity and accuracy. In all cases, the use of this compound as an internal standard is highly recommended to ensure reliable quantification. Each method should be thoroughly validated to demonstrate its suitability for the intended application.

References

The Role of Piracetam-d8 in Advancing Pharmacokinetic Studies of Piracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Piracetam-d8 as an internal standard in pharmacokinetic (PK) studies of Piracetam. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of Piracetam in biological matrices, a cornerstone of robust pharmacokinetic analysis.

Application Notes

Piracetam, a nootropic agent, is the subject of ongoing research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies are fundamental to determining appropriate dosing regimens and understanding the drug's behavior in the body. The use of a deuterated analog, this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers significant advantages. Its chemical and physical properties are nearly identical to Piracetam, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification of the parent drug by correcting for variability in sample processing and instrument response.

A rapid, sensitive, and specific method for quantifying piracetam in human plasma using this compound as the internal standard has been described. This method typically involves a straightforward protein precipitation step for sample extraction, followed by analysis using HPLC-MS/MS.[1] The short chromatographic run time of approximately 3.8 minutes allows for high-throughput analysis, which is essential for studies involving numerous samples.[1]

Experimental Protocols

Bioanalytical Method for Piracetam Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Piracetam in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Piracetam reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Piracetam and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Piracetam stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.

d. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

e. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Piracetam and this compound.

f. Calibration Curve and Quantification:

  • A linear calibration curve is typically achieved in the range of 0.5 to 50 µg/mL.[1]

  • The concentration of Piracetam in the plasma samples is determined by calculating the peak area ratio of Piracetam to this compound and comparing it to the calibration curve.

Protocol for a Pharmacokinetic Study of a Single Oral Dose of Piracetam in Healthy Volunteers

This protocol provides a framework for a clinical pharmacokinetic study.

a. Study Design:

  • An open-label, single-dose, two-period, crossover study design is commonly employed for bioequivalence studies.[2]

  • A washout period of at least one week should be implemented between study periods.[2]

b. Study Population:

  • Healthy adult male and/or female volunteers.[2][3]

  • The number of volunteers typically ranges from 20 to 30.[3][4][5]

  • Inclusion and exclusion criteria should be clearly defined in the study protocol.

c. Dosing and Administration:

  • A single oral dose of Piracetam (e.g., 800 mg tablet) is administered with a standardized volume of water after an overnight fast.[2][3][5]

d. Blood Sampling:

  • Blood samples are collected at predefined time points, for instance: pre-dose (0 h), and at 0.33, 0.66, 1.00, 1.16, 1.33, 1.50, 1.66, 1.83, 2.00, 2.33, 2.66, 3.00, 4.00, 6.00, 9.00, 12.00, and 24.00 hours post-dose.[5]

  • Plasma is separated by centrifugation and stored at -70°C until analysis.[5]

e. Pharmacokinetic Analysis:

  • Plasma concentrations of Piracetam are determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero extrapolated to infinity (AUC0-∞)

    • Elimination half-life (t1/2)

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Piracetam from various studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Piracetam after a Single Oral Dose

DoseCmax (mg/L)Tmax (h)t1/2 (h)AUC0-24h (mg·h/L)Study PopulationReference
800 mg21.47 ± 6.270.70 ± 0.465.50 ± 1.4893.44 ± 16.6120 Chinese healthy volunteers[4]
800 mg20.96 ± 5.100.66 ± 0.364.29 ± 1.0096.67 ± 18.5020 Chinese healthy volunteers[4]
800 mg~15~1~5.1-30 healthy Mexican volunteers[3][5]
3.2 g84 µg/mL~1~5-Fasted healthy subjects[6][7]

Table 2: Bioanalytical Method Parameters for Piracetam Quantification

Internal StandardAnalytical MethodMatrixExtraction MethodLinearity RangeReference
This compoundHPLC-MS/MSHuman PlasmaProtein Precipitation with Acetonitrile0.5 - 50 µg/mL[1]
MetronidazoleUPLC-MS/MSHuman Plasma-1 - 60 µg/mL[3][5]
-HPLCSerum--[4]

Visualizations

experimental_workflow cluster_study_design Pharmacokinetic Study Design cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) dosing Single Oral Dose of Piracetam subject_recruitment->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation protein_precipitation Protein Precipitation with Acetonitrile + this compound (IS) plasma_separation->protein_precipitation lc_ms_ms LC-MS/MS Analysis protein_precipitation->lc_ms_ms quantification Quantification of Piracetam Concentration lc_ms_ms->quantification pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) quantification->pk_analysis analytical_method_logic plasma_sample Plasma Sample (contains Piracetam) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip supernatant Supernatant for Analysis protein_precip->supernatant lc_separation LC Separation (Piracetam and this compound co-elute) supernatant->lc_separation ms_detection MS/MS Detection (Separate m/z for Piracetam and this compound) lc_separation->ms_detection peak_area_ratio Calculate Peak Area Ratio (Piracetam / this compound) ms_detection->peak_area_ratio calibration_curve Compare to Calibration Curve peak_area_ratio->calibration_curve concentration Determine Piracetam Concentration calibration_curve->concentration

References

Application Note: Quantitative Analysis of Piracetam in Human Plasma using a Validated LC-MS/MS Method with Piracetam-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid method for the quantitative determination of Piracetam in human plasma. The analytical method utilizes a simple protein precipitation for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Piracetam-d8 is employed as the internal standard to ensure high accuracy and precision. The method is validated over a linear range of 0.5–50 µg/mL and is suitable for pharmacokinetic studies.

Introduction

Piracetam is a nootropic drug belonging to the racetam group, known for its cognitive-enhancing effects. Accurate and reliable quantification of Piracetam in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of Piracetam, utilizing its deuterated analog, this compound, as the internal standard (IS) to correct for matrix effects and variations in sample processing. The simple protein precipitation extraction procedure and a short chromatographic run time of 3.8 minutes make this method efficient for high-throughput analysis.[1]

Experimental

Materials and Reagents
  • Piracetam (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical Column (e.g., Zorbax SB-Aq, 150 × 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex Mixer

  • Precision Pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Piracetam calibrate->quantify

Caption: Workflow for the quantitative analysis of Piracetam in human plasma.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of Piracetam and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Piracetam stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 20, 40, 50 µg/mL) and quality control samples (e.g., low, medium, and high concentrations).

Sample Preparation Protocol
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or directly dilute an aliquot with the mobile phase.

  • Reconstitute the residue in the mobile phase if evaporated.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Zorbax SB-Aq (150 × 2.1 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile:1% Formic Acid in Water (10:90, v/v)[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 3.8 min[1]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Piracetam Transition To be determined by direct infusion
This compound Transition To be determined by direct infusion
Collision Energy To be optimized for specific instrument
Source Temperature To be optimized for specific instrument
Ion Spray Voltage To be optimized for specific instrument

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5–50 µg/mL for Piracetam in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 9%< 9%94.6 - 103.2%[2]
Medium < 9%< 9%94.6 - 103.2%[2]
High < 9%< 9%94.6 - 103.2%[2]

Recovery

The extraction recovery of Piracetam from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and reproducible across the different QC levels.

Stability

Piracetam was found to be stable in human plasma under various storage conditions, including short-term bench-top storage, long-term storage at -20°C, and after multiple freeze-thaw cycles.[3]

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Piracetam in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and short analysis time make this method highly suitable for supporting pharmacokinetic studies in a high-throughput environment.

Signaling Pathway/Logical Relationship Diagram

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma Human Plasma sample_prep Sample Preparation (Protein Precipitation) plasma->sample_prep piracetam_std Piracetam Standard piracetam_std->sample_prep piracetam_d8_is This compound (IS) piracetam_d8_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Piracetam/Piracetam-d8) ms_detection->peak_area_ratio concentration Piracetam Concentration peak_area_ratio->concentration

Caption: Logical relationship of the analytical method for Piracetam quantification.

References

Application Note: High-Performance Liquid Chromatography for the Simultaneous Determination of Piracetam and Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piracetam is a nootropic drug used to enhance cognitive function. For pharmacokinetic and bioequivalence studies, a reliable analytical method for the quantification of Piracetam in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Piracetam-d8, is the gold standard for quantitative analysis using mass spectrometry, as it corrects for matrix effects and variations in sample processing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous separation and quantification of Piracetam and its deuterated internal standard, this compound.

Chromatographic Conditions

A reversed-phase HPLC method provides excellent separation and resolution for Piracetam and this compound. The following table summarizes the recommended starting conditions, which can be further optimized based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
HPLC System Any standard HPLC or UHPLC system
Column Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) or equivalent C18 column
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic elution with 10% B
Flow Rate 0.3 mL/min[1][2][3]
Column Temperature 30°C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Piracetam: To be determined by direct infusionthis compound: To be determined by direct infusion

Experimental Protocol

This protocol outlines the steps for sample preparation, standard solution preparation, and analysis of Piracetam and this compound in a biological matrix such as plasma.

1. Materials and Reagents

  • Piracetam reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piracetam and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Piracetam primary stock solution in 50:50 acetonitrile:water to create calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration suitable for spiking in all samples.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tubes.

  • Add 20 µL of the Internal Standard Working Solution to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

4. LC-MS/MS Analysis

  • Set up the HPLC and MS/MS system with the conditions outlined in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Create a sequence table with the injection order for blanks, calibration standards, quality controls, and unknown samples.

  • Inject the samples and acquire the data in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis

  • Integrate the chromatographic peaks for Piracetam and this compound.

  • Calculate the peak area ratio of Piracetam to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Piracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample / Standard / QC Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant to HPLC Vial Centrifugation->Supernatant_Transfer Injection Inject into HPLC Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Piracetam / this compound) Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Piracetam in Human Plasma using Piracetam-d8 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of piracetam in human plasma. The method utilizes Piracetam-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described workflow is optimized for researchers, scientists, and drug development professionals, providing a high-throughput sample preparation solution prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to deliver high analyte recovery, minimal matrix effects, and consistent performance.

Introduction

Piracetam is a nootropic drug widely used for the treatment of cognitive disorders. Accurate and reliable quantification of piracetam in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. While various analytical methods exist, solid-phase extraction has emerged as a superior technique for sample clean-up, offering significant advantages over protein precipitation and liquid-liquid extraction by providing cleaner extracts and reducing matrix effects. This protocol provides a detailed methodology for the extraction of piracetam from plasma using a polymeric reversed-phase SPE sorbent, followed by sensitive and selective quantification using LC-MS/MS.

Experimental

Materials and Reagents
  • Piracetam analytical standard

  • This compound internal standard

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

Sample Preparation
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of piracetam and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of piracetam by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the piracetam working solutions to prepare calibration standards at concentrations ranging from 0.1 to 50 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Plasma Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma (blank, standard, QC, or unknown sample), add 20 µL of the this compound working solution and vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step helps to disrupt protein binding and improve recovery.

Solid-Phase Extraction Protocol

The following protocol is based on a generic procedure for polymeric reversed-phase SPE cartridges.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of HPLC grade water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the piracetam and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample (200 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 4% H3PO4 (200 µL) vortex2 Vortex add_acid->vortex2 vortex1->add_acid condition 1. Condition: 1 mL Methanol vortex2->condition equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate load 3. Load: Pre-treated Sample equilibrate->load wash 4. Wash: 1 mL 5% Methanol load->wash elute 5. Elute: 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Piracetam in Plasma.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
MRM Transitions Piracetam: m/z 143.1 > 86.1 this compound: m/z 151.1 > 94.1

Results

The described method demonstrates excellent performance for the quantification of piracetam in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 50 µg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Accuracy (at QC levels) 85 - 115%
Precision (at QC levels) < 15% RSD
Recovery > 85%
Matrix Effect Minimal (< 15%)

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and high-throughput method for the quantification of piracetam in human plasma. The procedure is straightforward and, when coupled with LC-MS/MS, offers the sensitivity and selectivity required for demanding bioanalytical applications in clinical and research settings.

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI Source Parameters for Piracetam and Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Electrospray Ionization (ESI) source parameters for the analysis of Piracetam and its deuterated internal standard, Piracetam-d8.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Piracetam and this compound.

Issue 1: Low or No Signal for Piracetam and/or this compound

Possible Causes and Solutions:

  • Incorrect ESI Polarity: Piracetam and this compound are typically analyzed in positive ion mode.

    • Solution: Ensure your mass spectrometer is set to positive electrospray ionization (ESI+).

  • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the source parameters.

    • Solution: Systematically optimize the ESI source parameters. Refer to the Experimental Protocols section for a detailed optimization workflow. Start with the general parameters provided in Table 1 and fine-tune them for your specific instrument and mobile phase conditions.

  • Inappropriate Mobile Phase Composition: The mobile phase composition significantly impacts ESI efficiency. For Piracetam, a mobile phase of acetonitrile and water with a small amount of formic acid is commonly used to promote protonation.[1]

    • Solution: Ensure your mobile phase contains an appropriate organic solvent (e.g., acetonitrile) and an acidic additive (e.g., 0.1% formic acid) to facilitate the formation of [M+H]⁺ ions.

  • Sample Degradation: Piracetam may degrade under certain conditions.

    • Solution: Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation.

  • Instrument Contamination: A contaminated ion source can lead to signal suppression.

    • Solution: Clean the ESI source, including the capillary, cone, and lenses, according to the manufacturer's recommendations.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and fresh reagents. Filter all mobile phases and samples.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of Piracetam and this compound.[2][3]

    • Solution:

      • Improve sample preparation to remove interfering matrix components.

      • Optimize chromatographic separation to ensure Piracetam and this compound elute in a region with minimal ion suppression.[3]

      • Dilute the sample to reduce the concentration of interfering species.[4]

  • Improper Grounding or Electrical Interference:

    • Solution: Ensure all instrument components are properly grounded and check for sources of electrical noise in the laboratory.

Issue 3: Inconsistent or Variable Signal for this compound Internal Standard

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in the addition of the internal standard will lead to inconsistent responses.

    • Solution: Ensure accurate and precise addition of this compound to all samples, standards, and quality controls. Use a calibrated pipette and a consistent procedure.

  • Differential Ion Suppression: The internal standard may experience different levels of ion suppression compared to the analyte, especially if they are not perfectly co-eluted.[5]

    • Solution: Adjust the chromatography to ensure Piracetam and this compound co-elute as closely as possible.

  • Source Contamination: A dirty ion source can cause erratic signal behavior.

    • Solution: Clean the ESI source regularly.

Issue 4: Presence of Adduct Ions or In-Source Fragmentation

Possible Causes and Solutions:

  • Formation of Adducts: Piracetam may form adducts with sodium ([M+Na]⁺) or other cations present in the mobile phase or sample, leading to a decrease in the desired [M+H]⁺ signal.

    • Solution:

      • Use high-purity solvents and additives to minimize the presence of sodium and other metal ions.

      • Optimize the cone/fragmentor voltage to promote the formation of the protonated molecule and minimize adducts.

  • In-Source Fragmentation: High cone/fragmentor voltages or excessive source temperatures can cause Piracetam to fragment within the ion source, reducing the intensity of the precursor ion.[6]

    • Solution:

      • Reduce the cone/fragmentor voltage to minimize in-source fragmentation.

      • Optimize the source and desolvation temperatures to ensure efficient desolvation without causing thermal degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ESI source parameters for Piracetam analysis?

A1: While optimal parameters are instrument-dependent, you can use the values in Table 1 as a starting point for method development.

Q2: Should I use positive or negative ESI mode for Piracetam?

A2: Positive ESI mode (ESI+) is recommended for the analysis of Piracetam as it readily forms a protonated molecule [M+H]⁺.[1]

Q3: Why is this compound used as an internal standard?

A3: this compound is a stable isotope-labeled internal standard. It has very similar chemical and physical properties to Piracetam, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of variations in these processes, leading to more reliable quantification.

Q4: How can I confirm if I am observing in-source fragmentation?

A4: To check for in-source fragmentation, gradually decrease the cone/fragmentor voltage while infusing a standard solution of Piracetam. If the intensity of the precursor ion ([M+H]⁺) increases and the intensity of suspected fragment ions decreases, this indicates that in-source fragmentation was occurring at higher voltages.[6]

Q5: What should I do if I see significant sodium adducts ([M+Na]⁺) of Piracetam?

A5: The presence of sodium adducts can be minimized by using fresh, high-purity mobile phases and avoiding glassware that may leach sodium ions. Additionally, optimizing the cone voltage can sometimes favor the formation of the protonated molecule over the sodium adduct.

Data Presentation

Table 1: Typical Starting ESI Source Parameters for Piracetam and this compound Analysis

ParameterTypical Starting Range
Ionization ModePositive (ESI+)
Capillary Voltage3.0 - 4.5 kV
Cone/Fragmentor Voltage20 - 40 V
Desolvation Gas Flow600 - 1000 L/hr
Desolvation Temperature350 - 500 °C
Source Temperature120 - 150 °C
Nebulizer Gas Pressure35 - 60 psi

Table 2: Hypothetical Data on the Effect of Cone Voltage on Piracetam Signal

Cone Voltage (V)Piracetam [M+H]⁺ Intensity (cps)This compound [M+H]⁺ Intensity (cps)Signal-to-Noise Ratio (Piracetam)
1050,00052,00050
20150,000155,000180
30 250,000 260,000 350
40220,000230,000310
50180,000 (fragment observed)190,000 (fragment observed)250

Note: This table illustrates the typical trend observed during cone voltage optimization. The optimal value provides the highest signal intensity for the precursor ion before the onset of significant in-source fragmentation.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization for Piracetam and this compound

This protocol describes a systematic approach to optimize ESI source parameters using a combination of infusion and flow injection analysis.

1. Preparation of Tuning Solution:

  • Prepare a solution containing Piracetam (e.g., 100 ng/mL) and this compound (e.g., 100 ng/mL) in a solvent mixture that is representative of the mobile phase composition at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Infusion Analysis:

  • Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
  • Set the mass spectrometer to monitor the [M+H]⁺ ions for Piracetam (m/z 143.1) and this compound (m/z 151.1).

3. Optimization of Key Parameters:

  • Capillary Voltage: While infusing the tuning solution, vary the capillary voltage (e.g., from 2.0 to 5.0 kV in 0.5 kV increments) and record the signal intensity for both analytes. Select the voltage that provides the highest and most stable signal.
  • Cone/Fragmentor Voltage: At the optimized capillary voltage, vary the cone/fragmentor voltage (e.g., from 10 to 60 V in 5 V increments). Monitor the signal intensity of the precursor ions and look for the appearance of any fragment ions. Choose a voltage that maximizes the precursor ion signal without causing significant fragmentation.
  • Source and Desolvation Temperatures: Optimize the source and desolvation temperatures to ensure efficient solvent evaporation. Start with the manufacturer's recommended settings and adjust in small increments (e.g., 25 °C) to find the temperatures that yield the highest signal intensity without evidence of thermal degradation.
  • Nebulizer and Desolvation Gas Flows: Adjust the nebulizer and desolvation gas flow rates to achieve a stable spray and maximize the signal. Higher flow rates are generally required for higher mobile phase flow rates.

4. Flow Injection Analysis (FIA):

  • Once initial parameters are established by infusion, perform flow injection analysis by injecting the tuning solution into the mobile phase flow without a chromatographic column.
  • Fine-tune the gas flow rates and temperatures under these conditions to ensure they are optimal for the intended LC flow rate.

Mandatory Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion Optimization cluster_fia Flow Injection Analysis cluster_final Final Method prep_solution Prepare Tuning Solution (Piracetam & this compound) infuse Infuse Solution into MS prep_solution->infuse opt_cap_volt Optimize Capillary Voltage infuse->opt_cap_volt opt_cone_volt Optimize Cone Voltage opt_cap_volt->opt_cone_volt opt_temps Optimize Temperatures (Source & Desolvation) opt_cone_volt->opt_temps fia Perform Flow Injection Analysis (FIA) opt_temps->fia fine_tune_gases Fine-tune Gas Flows (Nebulizer & Desolvation) fia->fine_tune_gases final_params Final Optimized ESI Parameters fine_tune_gases->final_params

Caption: Workflow for ESI source parameter optimization.

Troubleshooting_Tree start Low/No Signal for Piracetam or this compound check_polarity Is ESI mode set to Positive (+)? start->check_polarity yes_polarity Yes check_polarity->yes_polarity no_polarity No check_polarity->no_polarity check_params Are source parameters optimized? yes_polarity->check_params set_polarity Set to ESI+ no_polarity->set_polarity yes_params Yes check_params->yes_params no_params No check_params->no_params check_mobile_phase Is mobile phase appropriate (e.g., with 0.1% Formic Acid)? yes_params->check_mobile_phase optimize_params Optimize ESI parameters (See Protocol 1) no_params->optimize_params yes_mp Yes check_mobile_phase->yes_mp no_mp No check_mobile_phase->no_mp check_contamination Is the ion source clean? yes_mp->check_contamination adjust_mp Adjust mobile phase no_mp->adjust_mp yes_clean Yes check_contamination->yes_clean no_clean No check_contamination->no_clean further_investigation Investigate sample prep, degradation, or matrix effects yes_clean->further_investigation clean_source Clean ion source no_clean->clean_source

Caption: Troubleshooting decision tree for low signal.

References

Troubleshooting poor peak shape of Piracetam-d8 in reversed-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Piracetam-d8 in reversed-phase chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the common causes and solutions?

A1: Peak tailing for this compound, a polar and basic compound, is a common issue in reversed-phase chromatography. The primary causes often revolve around secondary interactions with the stationary phase and mobile phase conditions.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to tailing.[1][2][3]

    • Solution:

      • Use a modern, high-purity, end-capped C18 or a polar-embedded column to minimize accessible silanol groups.[1][2]

      • Lower the mobile phase pH to protonate the silanol groups and reduce their interaction with the analyte. A pH of 2.5-3.5 is often effective.[1][4]

      • Add a basic mobile phase additive, like triethylamine (TEA), to compete with the analyte for active sites. However, this is less common with modern columns and can cause issues with mass spectrometry detection.[5][6]

  • Insufficiently Buffered Mobile Phase: If the mobile phase pH is close to the pKa of this compound, small fluctuations can lead to inconsistent ionization and peak tailing.

    • Solution: Ensure the mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient.[1][7] Operate at a pH at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[8]

    • Solution: Reduce the injection volume or the concentration of the sample.[8]

Illustrative Data: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing Factor (T)Asymmetry Factor (As)Comments
7.02.12.5Significant tailing due to silanol interactions.
4.51.51.8Improved peak shape, but some tailing persists.
3.01.11.2Symmetrical peak with minimal tailing.

Q2: I am observing peak fronting for my this compound internal standard. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under specific circumstances.

  • Sample Overload (Concentration): A highly concentrated sample can lead to a "concentration overload" effect, causing the peak to front.[8][9]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.[10][11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7][11] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: A void or channel in the column packing can lead to peak distortion, including fronting.[12][13]

    • Solution: Replace the column. To prolong column life, use guard columns and ensure mobile phase compatibility.

Q3: My this compound peak is broad and not sharp. How can I improve it?

A3: Broad peaks can be caused by a variety of factors, leading to poor resolution and sensitivity.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • High Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can cause the peak to broaden.[11]

    • Solution: Reduce the injection volume.

  • Slow Column Equilibration: Insufficient equilibration time between gradient runs can lead to broad and irreproducible peaks.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q4: The retention time of this compound is slightly different from the non-deuterated Piracetam. Is this normal?

A4: Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated analyte can occur in reversed-phase chromatography.[14] This is known as the "isotope effect." Deuterium is slightly more electron-donating than hydrogen, which can lead to minor differences in polarity and interaction with the stationary phase. This can sometimes result in incomplete co-elution, which may affect the accuracy of quantification if matrix effects are present.[14]

  • Solution: If the separation is significant, consider using a column with lower resolution to ensure co-elution.[14] Alternatively, ensure the integration parameters are set appropriately to account for the slight shift.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Peak Shape start Poor this compound Peak Shape peak_shape Identify Peak Shape Issue start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broad Broad Peak peak_shape->broad Broad check_silanol Check for Silanol Interactions (Lower pH, Use End-capped Column) tailing->check_silanol reduce_load Reduce Sample Load (Dilute or Inject Less) fronting->reduce_load Check Overload First check_extra_column Minimize Extra-Column Volume broad->check_extra_column check_buffer Verify Buffer Strength (10-25 mM) check_silanol->check_buffer Still Tailing solution Symmetrical Peak check_silanol->solution Resolved check_buffer->reduce_load Still Tailing check_buffer->solution Resolved check_solvent Check Sample Solvent (Match Mobile Phase) reduce_load->check_solvent Still Fronting check_equilibration Ensure Proper Equilibration reduce_load->check_equilibration Still Broad reduce_load->solution Resolved check_column Inspect Column Condition (Check for Voids) check_solvent->check_column Still Fronting check_solvent->solution Resolved check_column->solution Resolved check_column->solution Resolved check_extra_column->reduce_load Still Broad check_extra_column->solution Resolved check_equilibration->solution Resolved

Caption: A flowchart for diagnosing and resolving common peak shape issues for this compound.

Experimental Protocol: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be modified to optimize peak shape.

1. Chromatographic Conditions

ParameterRecommended ConditionTroubleshooting Tip
Column High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µmIf tailing persists, try a polar-embedded or phenyl-hexyl column to offer different selectivity and reduce silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanol groups and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile---
Gradient 5% B to 95% B over 5 minutesA shallow gradient may improve resolution if co-elution is an issue.[11]
Flow Rate 0.4 mL/minLowering the flow rate can sometimes improve peak shape and resolution.[15]
Column Temperature 30 °CIncreasing temperature can sometimes improve peak shape, but be mindful of analyte stability.
Injection Volume 2 µLIf experiencing fronting or tailing, reduce to 1 µL.
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic AcidMatch the initial mobile phase conditions to prevent peak distortion.[11]
Detection Mass Spectrometry (MS) or UV at 205 nm[5]---

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound in the sample diluent.

    • Serially dilute the stock solution to prepare working standards and quality control samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

3. System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Asymmetry Factor (As) 0.8 - 1.5
Reproducibility (%RSD of peak area) < 2% for 5 replicate injections

Logical Relationship of Troubleshooting Steps

This diagram illustrates the interconnected nature of potential issues and their solutions.

LogicalRelationships Interconnected Troubleshooting for this compound Peak Shape cluster_causes Potential Causes cluster_solutions Solutions Silanol Interactions Silanol Interactions Use End-capped Column Use End-capped Column Silanol Interactions->Use End-capped Column Lower Mobile Phase pH Lower Mobile Phase pH Silanol Interactions->Lower Mobile Phase pH Mobile Phase pH Mobile Phase pH Mobile Phase pH->Lower Mobile Phase pH Sample Overload Sample Overload Reduce Sample Concentration Reduce Sample Concentration Sample Overload->Reduce Sample Concentration Solvent Mismatch Solvent Mismatch Match Sample Solvent Match Sample Solvent Solvent Mismatch->Match Sample Solvent Column Degradation Column Degradation Replace Column Replace Column Column Degradation->Replace Column Lower Mobile Phase pH->Silanol Interactions Mitigates Reduce Sample Concentration->Sample Overload Addresses

Caption: Relationship between causes of poor peak shape and their respective solutions.

References

Technical Support Center: Enhancing Piracetam Quantification with Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Piracetam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the limit of quantification (LOQ) for Piracetam analysis, with a specific focus on the use of its deuterated internal standard, Piracetam-d8.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Piracetam quantification?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry. It offers several advantages over using a structural analog:

  • Improved Precision and Accuracy: this compound has nearly identical chemical and physical properties to Piracetam. This means it behaves similarly during sample preparation (extraction, derivatization) and chromatography, effectively compensating for variations in these steps.[1]

  • Correction for Matrix Effects: In complex biological matrices like plasma or serum, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with Piracetam and experiences the same matrix effects, it provides a more accurate correction, leading to a more reliable quantification.[1]

  • Lower LOQ: By minimizing variability and improving the signal-to-noise ratio, the use of a deuterated internal standard can help in achieving a lower limit of quantification.

Q2: What is a typical Limit of Quantification (LOQ) I can expect to achieve for Piracetam using LC-MS/MS?

A2: The achievable LOQ for Piracetam can vary depending on the biological matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. Published methods have reported LOQs in the range of 0.1 µg/mL to 2 µg/mL in plasma.[2][3][4] With a well-optimized method using this compound and a sensitive triple quadrupole mass spectrometer, it is possible to achieve an LOQ at the lower end of this range or even below.

Q3: Can I use a different internal standard if this compound is not available?

A3: Yes, other compounds can be used as internal standards. For instance, oxiracetam, a structural analog of Piracetam, has been successfully used.[2][5][6] However, it's important to note that a structural analog may not perfectly mimic the behavior of Piracetam during sample preparation and analysis, potentially leading to less precise and accurate results compared to using this compound.[1]

Q4: What are the common sample preparation techniques for Piracetam analysis in biological fluids?

A4: The most common sample preparation techniques for Piracetam in biological fluids like plasma are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or trichloroacetic acid is added to the sample to precipitate proteins.[2][3][5] It is often sufficient for achieving good recovery and a clean extract for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for analyte enrichment, which can be beneficial for achieving a very low LOQ.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Piracetam, particularly when aiming for a low LOQ.

Problem Potential Cause(s) Recommended Solution(s)
High LOQ / Poor Sensitivity 1. Inefficient sample preparation leading to low recovery. 2. Significant matrix effects suppressing the Piracetam signal. 3. Suboptimal chromatographic conditions (e.g., wide peaks). 4. Inefficient ionization or fragmentation in the mass spectrometer.1. Optimize the sample preparation method. For protein precipitation, try different organic solvents or acids. Consider LLE or SPE for cleaner extracts. 2. Use this compound to compensate for matrix effects. Dilute the sample extract if suppression is severe. Optimize chromatography to separate Piracetam from interfering matrix components. 3. Use a column with better efficiency (e.g., smaller particle size). Optimize the mobile phase composition and gradient to achieve sharper peaks. 4. Optimize MS parameters: infusion of Piracetam and this compound to maximize precursor and product ion signals. Ensure correct collision energy is applied.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Mass overload on the column. 4. Secondary interactions between Piracetam and the stationary phase.1. Replace the guard column or the analytical column. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Dilute the sample or inject a smaller volume. 4. Adjust the mobile phase pH or try a different column chemistry.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Lack of an appropriate internal standard or improper use. 3. Instrument instability.1. Ensure precise and consistent pipetting and vortexing during sample preparation. 2. Use this compound as the internal standard and ensure it is added to all samples, standards, and QCs at a consistent concentration early in the sample preparation process. 3. Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally.
Inaccurate Results (Poor Accuracy) 1. Incorrect preparation of calibration standards and quality control samples. 2. Degradation of Piracetam during sample storage or processing. 3. Interference from other compounds in the matrix.1. Double-check all calculations and dilutions for standards and QCs. Use a different stock solution to prepare a fresh set of standards and QCs. 2. Investigate the stability of Piracetam under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[4] 3. Optimize chromatography to separate the interfering peak. Use a more specific MRM transition if possible.

Data Presentation

Table 1: Comparison of Published LC-MS/MS Methods for Piracetam Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Oxiracetam[2][6]This compound[3]Not specified
Matrix Rat Plasma[2][6]Human Plasma[3]Human Plasma[4]
Sample Preparation Protein Precipitation with 5% Trichloroacetic Acid[2][6]Protein Precipitation with Acetonitrile[3]Protein Precipitation with Perchloric Acid[4]
LOQ 0.1 µg/mL[2][6]0.5 µg/mL[3]2 µg/mL[4]
Linearity Range 0.1 - 20 µg/mL[2][6]0.5 - 50 µg/mL[3]Not specified
Intra-day Precision (%RSD) < 9%[2][6]Not specified9.7% at LOQ[4]
Inter-day Precision (%RSD) < 9%[2][6]Not specified19.1% at LOQ[4]
Accuracy 94.6 - 103.2%[2][6]Not specified99.1% at LOQ[4]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Piracetam in Rat Plasma with Oxiracetam as IS

This protocol is based on the method described by Wang et al. (2010).[2][6]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Oxiracetam). b. Vortex for 30 seconds. c. Add 200 µL of 5% trichloroacetic acid to precipitate proteins. d. Vortex for 2 minutes. e. Centrifuge at 14,000 rpm for 10 minutes. f. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series
  • Column: Zorbax SB-Aq (150 mm x 2.1 mm, 3.5 µm)[2]
  • Mobile Phase: Acetonitrile : 1% Formic Acid in Water (10:90, v/v)[2][6]
  • Flow Rate: 0.3 mL/min[2][6]
  • Injection Volume: 10 µL
  • MS System: Triple Quadrupole Mass Spectrometer with ESI source
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Piracetam: To be optimized by direct infusion
  • Oxiracetam: To be optimized by direct infusion

Protocol 2: HPLC-MS/MS Method for Piracetam in Human Plasma with this compound as IS

This protocol is based on the method described by a study mentioned in ResearchGate.[3]

1. Sample Preparation (Protein Precipitation) a. To a volume of human plasma, add an appropriate amount of this compound internal standard solution. b. Add 100% acetonitrile for protein precipitation. c. Vortex mix and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant for LC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • LC System: HPLC system capable of delivering a stable flow.
  • Chromatographic Run Time: 3.8 min[3]
  • MS System: Tandem mass spectrometer
  • Calibration Curve Range: 0.5 - 50 µg/mL[3]
  • MRM Transitions:
  • Piracetam: To be optimized
  • This compound: To be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add this compound Internal Standard start->add_is vortex1 Vortex add_is->vortex1 ppt Add Precipitation Agent (e.g., ACN) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for Piracetam quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High LOQ / Poor Sensitivity cause1 Low Recovery start->cause1 cause2 Matrix Effects start->cause2 cause3 Poor Chromatography start->cause3 cause4 Suboptimal MS start->cause4 sol1 Optimize Sample Prep (e.g., SPE, LLE) cause1->sol1 sol2 Use this compound Dilute Sample cause2->sol2 sol3 Optimize Mobile Phase Use Efficient Column cause3->sol3 sol4 Optimize MS Parameters (Infusion) cause4->sol4

Caption: Troubleshooting logic for high LOQ.

References

Correcting for isotopic contribution of Piracetam-d8 to the Piracetam signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the correction for the isotopic contribution of Piracetam-d8 to the Piracetam signal in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the isotopic contribution of this compound?

A1: Deuterated internal standards like this compound are synthesized to be chemically identical to the analyte (Piracetam) but with a higher mass. However, the synthesis is rarely perfect, resulting in a small percentage of incompletely deuterated or unlabeled Piracetam within the this compound standard. Additionally, the natural abundance of heavy isotopes (like ¹³C) in Piracetam means there will be a natural isotopic distribution. The isotopic peaks of this compound can overlap with the signal of the unlabeled Piracetam, leading to an overestimation of the Piracetam concentration. Correction is crucial for accurate quantification.[1][2]

Q2: What is the typical isotopic purity of commercially available this compound?

A2: Commercially available this compound typically has an isotopic purity of at least 98 atom % D.[3][4][5] This means that in a population of this compound molecules, at least 98% of the specified hydrogen positions are occupied by deuterium. It is essential to verify the isotopic purity from the certificate of analysis provided by the supplier.[6]

Q3: How does the natural isotopic abundance of Piracetam affect the measurement?

A3: Piracetam (C₆H₁₀N₂O₂) naturally contains isotopes such as ¹³C, ¹⁵N, and ¹⁷O/¹⁸O. This results in a characteristic isotopic distribution where the monoisotopic peak (M) is accompanied by smaller peaks at M+1, M+2, etc. This natural distribution needs to be considered, especially when assessing the contribution of the deuterated standard to the analyte signal.

Q4: Can I use software to perform the isotopic correction?

A4: Yes, several software packages and tools can aid in isotopic correction. Tools like IsoCor and IsoCorrectoR are designed to correct for natural isotope abundance and tracer impurity in mass spectrometry data.[2] These tools often employ matrix-based calculations to deconvolve the measured signals.

Troubleshooting Guide

Issue: Inaccurate quantification of Piracetam at low concentrations.

Possible Cause: Uncorrected isotopic contribution from this compound is artificially inflating the Piracetam signal, which is more pronounced at lower analyte concentrations.

Solution:

  • Characterize the Isotopic Profile of this compound: Analyze a pure solution of your this compound internal standard using your LC-MS/MS method. This will allow you to determine the relative intensities of the isotopic peaks, including any unlabeled Piracetam (M+0) present as an impurity.

  • Calculate the Isotopic Contribution Factor: Based on the analysis of the pure this compound standard, calculate the percentage of the signal at the m/z of Piracetam relative to the main isotopic peak of this compound.

  • Apply the Correction: Use the calculated factor to subtract the contribution of this compound from the measured Piracetam signal in your samples.

Issue: Non-linear calibration curve for Piracetam.

Possible Cause: The isotopic "cross-talk" between the analyte and the internal standard can lead to non-linear calibration behavior, especially at high analyte-to-internal standard concentration ratios.[1]

Solution:

  • Optimize the Internal Standard Concentration: Ensure that the concentration of this compound is appropriate for the expected concentration range of Piracetam in your samples.

  • Use a Non-linear Calibration Model: In cases of significant isotopic overlap, a non-linear regression model may provide a more accurate fit for your calibration curve. Some approaches incorporate experimentally determined constants to account for the mutual interference.[1]

  • Verify Isotopic Purity: If possible, verify the isotopic purity of your this compound standard. A lower than expected purity will exacerbate the issue.

Experimental Protocol: Determining the Isotopic Contribution of this compound

This protocol outlines the steps to experimentally determine the isotopic contribution of a this compound internal standard to the Piracetam signal.

1. Materials and Reagents:

  • Piracetam reference standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Calibrated pipettes and appropriate labware

2. Instrument and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column, such as a Zorbax SB-Aq (150 × 2.1 mm, 3.5 µm) or equivalent.[7]

  • Mobile Phase: An isocratic or gradient elution using acetonitrile and water with 0.1% formic acid. A typical starting point is 10:90 v/v acetonitrile:water with 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) or high-resolution full scan mode.

3. Procedure:

  • Prepare a Stock Solution of this compound: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile) at a concentration relevant to your analytical assay (e.g., 1 µg/mL).

  • Analyze the this compound Solution: Inject the pure this compound solution into the LC-MS/MS system.

  • Acquire Mass Spectra: Acquire the mass spectrum of the eluting this compound peak. Ensure the data is acquired with sufficient resolution to distinguish the isotopic peaks.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of unlabeled Piracetam (C₆H₁₀N₂O₂).

    • Identify the main isotopic peak for this compound (C₆H₂D₈N₂O₂).

    • Integrate the peak areas for both signals.

    • Calculate the percentage contribution of the signal at the Piracetam m/z to the signal at the this compound m/z. This is your isotopic contribution factor.

4. Correction Calculation:

The corrected signal for Piracetam can be calculated using the following formula:

Corrected Piracetam Signal = Measured Piracetam Signal - (Measured this compound Signal * Isotopic Contribution Factor)

Data Presentation

CompoundMolecular FormulaMonoisotopic Mass (Da)
PiracetamC₆H₁₀N₂O₂142.0742
This compoundC₆H₂D₈N₂O₂150.1244

Note: The exact monoisotopic masses may vary slightly depending on the calculation software.

ParameterDescriptionTypical Value
Isotopic Purity of this compoundThe percentage of deuterium atoms at the labeled positions.≥ 98 atom % D[3][4][5]
Isotopic Contribution FactorThe ratio of the signal intensity at the Piracetam m/z to the signal intensity at the this compound m/z when analyzing pure this compound.To be determined experimentally.

Visualizations

Isotopic_Correction_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Pure this compound Standard Solution C Analyze Pure this compound to Determine Isotopic Profile A->C B Prepare Calibration Standards and QC Samples with Piracetam and this compound D Analyze Calibration Standards, QCs, and Unknown Samples B->D E Calculate Isotopic Contribution Factor C->E F Measure Raw Signal Intensities for Piracetam and this compound D->F G Apply Correction Formula: Corrected Signal = Measured Signal - (IS Signal * Contribution Factor) E->G F->G H Generate Calibration Curve and Quantify Samples G->H

Caption: Workflow for correcting the isotopic contribution of this compound.

Signal_Contribution cluster_measured Measured Signals cluster_sources Signal Sources Piracetam_Signal Measured Piracetam Signal (at m/z of Piracetam) Piracetam_d8_Signal Measured this compound Signal (at m/z of this compound) True_Piracetam True Piracetam True_Piracetam->Piracetam_Signal Isotopic_Contribution Isotopic Contribution from this compound Isotopic_Contribution->Piracetam_Signal

Caption: The measured Piracetam signal is a sum of the true analyte signal and the isotopic contribution from the internal standard.

References

Validation & Comparative

Cross-Validation of Piracetam Analysis: A Comparative Guide to Methodologies Using Piracetam-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Piracetam in biological matrices, with a specific focus on methods utilizing Piracetam-d8 as an internal standard. While direct inter-laboratory cross-validation studies are not publicly available, this document synthesizes data from various independent laboratory validations to offer insights into the expected performance of these analytical methods. The information presented is intended to aid researchers in the selection and implementation of robust analytical procedures for Piracetam.

Comparative Analysis of Analytical Method Performance

The following table summarizes the quantitative performance data from published studies on the analysis of Piracetam. These studies have utilized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of the quantification.

Parameter Study 1 Study 2 Study 3
Internal Standard This compound[1][2]Oxiracetam[3]Not Specified
Linearity Range 0.5 - 50 µg/mL[2]0.1 - 20 µg/mL[3]10 - 80 µg/mL
Intra-day Precision (%RSD) < 9%< 9%[3]Not Reported
Inter-day Precision (%RSD) < 9%< 9%[3]Not Reported
Accuracy Within 94.6 - 103.2%[3]Within 94.6 - 103.2%[3]Mean Recovery 99.35%
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[2]0.1 µg/mL[3]Not Reported
Matrix Human Plasma[2]Rat Plasma[3]Not Specified

Experimental Protocols

Below are detailed methodologies for key experiments cited in the analysis of Piracetam.

Sample Preparation: Protein Precipitation

A common and rapid method for sample preparation in bioanalysis is protein precipitation.

  • Procedure:

    • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound).

    • Add a protein precipitating agent, such as acetonitrile or a 5% trichloroacetic acid solution.[3]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the most prevalent and sensitive method for the quantification of Piracetam in biological samples.

  • Chromatographic Conditions (Example):

    • Column: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm) or equivalent.[3]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an additive like formic acid (e.g., acetonitrile-1% formic acid in water (10:90 v/v)).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Piracetam: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Visualizations

Experimental Workflow for Piracetam Analysis

The following diagram illustrates a typical workflow for the analysis of Piracetam in a research or clinical laboratory setting.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_cross_validation Inter-Laboratory Cross-Validation SampleCollection Sample Collection (Plasma) AddIS Addition of this compound SampleCollection->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis SupernatantTransfer->LCMS DataProcessing Data Processing LCMS->DataProcessing Accuracy Accuracy DataProcessing->Accuracy Precision Precision DataProcessing->Precision Linearity Linearity DataProcessing->Linearity LLOQ LLOQ DataProcessing->LLOQ LabA Laboratory A DataProcessing->LabA LabB Laboratory B DataProcessing->LabB Comparison Comparison of Results LabA->Comparison LabB->Comparison

Caption: Workflow for Piracetam analysis and cross-validation.

Signaling Pathway of Piracetam

Piracetam's mechanism of action is multifaceted, primarily involving the modulation of neurotransmitter systems and enhancement of neuronal membrane fluidity.[4][5]

cluster_membrane Neuronal Membrane cluster_neurotransmission Neurotransmitter Systems cluster_downstream Downstream Effects Piracetam Piracetam MembraneFluidity Increased Membrane Fluidity Piracetam->MembraneFluidity Cholinergic Enhanced Cholinergic Transmission MembraneFluidity->Cholinergic facilitates receptor function Glutamatergic Modulation of Glutamatergic (AMPA, NMDA) Receptors MembraneFluidity->Glutamatergic facilitates receptor function SynapticPlasticity Enhanced Synaptic Plasticity Cholinergic->SynapticPlasticity Glutamatergic->SynapticPlasticity Cognitive Improved Cognitive Function (Learning, Memory) SynapticPlasticity->Cognitive

Caption: Simplified signaling pathway of Piracetam's nootropic effects.

References

A Comparative Guide to Internal Standards for Piracetam Analysis: Piracetam-d8 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Piracetam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Piracetam-d8, a deuterated internal standard, with other commonly used alternatives, supported by experimental data from published literature.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative bioanalysis to compensate for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical workflow, thus ensuring the accuracy and precision of the quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in LC-MS/MS analysis.[2] They share a nearly identical chemical structure and physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency. This co-elution and similar behavior help to effectively compensate for matrix effects, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte.[2]

Performance Comparison of Internal Standards for Piracetam Analysis

While this compound is a preferred choice, other structural analogs have also been employed as internal standards in Piracetam analysis. This section compares the performance of this compound with two such alternatives: Oxiracetam and Metronidazole, based on reported validation data from various studies.

Quantitative Performance Data

The following table summarizes the key performance parameters of bioanalytical methods for Piracetam using different internal standards.

Internal StandardAnalyteMatrixLLOQ (µg/mL)Accuracy (%)Precision (%RSD)Reference
This compound PiracetamHuman Plasma0.5Not explicitly stated, but method used for bioavailability assessmentNot explicitly stated, but method used for bioavailability assessment[3][4][5]
Oxiracetam PiracetamRat Plasma0.194.6 - 103.2< 9[4][6][7]
Metronidazole PiracetamHuman Plasma1Within 15% of nominal valuesWithin 15% of nominal values[8]

Note: The data presented is collated from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Experimental Methodologies

This section details the experimental protocols employed in the analysis of Piracetam using the compared internal standards.

Method 1: Piracetam Analysis using this compound as Internal Standard

This method is frequently cited for the quantification of Piracetam in human plasma for pharmacokinetic and bioequivalence studies.[3][4][5]

  • Sample Preparation: A simple protein precipitation method is used. Acetonitrile is added to the plasma sample containing Piracetam and this compound to precipitate proteins.[3][4][5] The mixture is then centrifuged, and the supernatant is collected for analysis.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to separate Piracetam and this compound from other plasma components.

  • Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analyte and the internal standard.

Method 2: Piracetam Analysis using Oxiracetam as Internal Standard

This method has been validated for the determination of Piracetam in rat plasma.[4][6][7]

  • Sample Preparation: A simplified protein precipitation with trichloroacetic acid (5%) is employed for sample preparation after the addition of Oxiracetam as the internal standard.[4][6][7]

  • Chromatography: Chromatographic separation is performed on a Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm).[6][7] The mobile phase consists of acetonitrile and 1% formic acid in water (10:90 v/v) delivered at a flow rate of 0.3 mL/min.[6][7]

  • Detection: Mass spectrometric data acquisition is accomplished in multiple reaction monitoring (MRM) mode with a positive electrospray ionization interface.[6][7]

Method 3: Piracetam Analysis using Metronidazole as Internal Standard

This method has been used for bioequivalence studies of Piracetam in humans.[8]

  • Sample Preparation: Details on the specific sample preparation method were not provided in the available literature.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is used for separation.

  • Detection: Tandem mass spectrometry (MS/MS) is used for detection.[8]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Piracetam using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

Performance evaluation of Piracetam-d8 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is critical for accurate quantification of therapeutic compounds. This guide provides a comparative overview of the performance of Piracetam-d8, a deuterated internal standard for the nootropic drug Piracetam, in different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. The data presented is based on published experimental findings and aims to assist in the selection of a suitable mass spectrometer and analytical methodology for pharmacokinetic studies and other quantitative applications.

Comparative Performance Data

The following table summarizes the performance characteristics of Piracetam analysis using an internal standard in different LC-MS/MS systems. While a direct comparison using this compound across multiple specified mass spectrometers is limited in publicly available literature, the data provides insights into the achievable sensitivity, linearity, and precision on different platforms.

Performance MetricMethod 1 (using this compound)Method 2 (using Oxiracetam as Internal Standard)
Mass Spectrometer High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS)Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
Internal Standard This compoundOxiracetam
Linearity Range 0.5 - 50 µg/mL (r > 0.99)[1]0.1 - 20 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1]0.1 µg/mL[2]
Intra-day Precision (%RSD) Not explicitly stated< 9%[2]
Inter-day Precision (%RSD) Not explicitly stated< 9%[2]
Accuracy Not explicitly stated94.6 - 103.2%[2]
Chromatographic Run Time 3.8 min[1]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the key experimental protocols from the studies referenced above.

Method 1: Quantification of Piracetam in Human Plasma using this compound

This method was developed for quantifying Piracetam in human plasma for a bioavailability study.[1]

  • Sample Preparation: Protein precipitation was employed for sample clean-up. 100% acetonitrile was used to precipitate plasma proteins, after which the supernatant was collected for analysis.[1]

  • Chromatography: High-performance liquid chromatography (HPLC) was used for the separation of Piracetam and this compound. The total chromatographic run time was 3.8 minutes.[1]

  • Mass Spectrometry: An HPLC system was coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1] The specific make and model of the mass spectrometer were not detailed in the available literature.

Method 2: Determination of Piracetam in Rat Plasma using Oxiracetam

This method was established for a pharmacokinetic study of Piracetam in rats.[2]

  • Sample Preparation: A simplified protein precipitation was performed using 5% trichloroacetic acid. Oxiracetam was added as the internal standard prior to precipitation.[2]

  • Chromatography: Chromatographic separation was achieved on a Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm). The mobile phase consisted of a mixture of acetonitrile and 1% formic acid in water (10:90 v/v) delivered at a flow rate of 0.3 mL/min.[2]

  • Mass Spectrometry: The analysis was carried out on an LC-MS/MS system equipped with a positive electrospray ionization interface. Data acquisition was performed in the multiple reaction monitoring (MRM) mode.[2]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the quantification of Piracetam in a biological matrix using an internal standard like this compound with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc column Chromatographic Column hplc->column elution Elution of Analytes column->elution esi Electrospray Ionization (ESI) elution->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector quantification Quantification (Peak Area Ratio) detector->quantification

References

A Comparative Guide to Incurred Sample Reanalysis for Piracetam Bioanalysis: The Role of Piracetam-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Incurred Sample Reanalysis in Bioanalysis

Incurred sample reanalysis (ISR) is a fundamental aspect of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It serves to ensure the reliability and reproducibility of pharmacokinetic data by reanalyzing a subset of study samples in a separate run on a different day. The acceptance criterion typically requires that for at least two-thirds of the reanalyzed samples, the percentage difference between the initial and the reanalyzed concentration should be within ±20% of their mean. This process is crucial for identifying potential issues such as metabolite interference, sample inhomogeneity, or instability that may not be apparent during pre-study validation with spiked samples.

Comparison of Bioanalytical Methods for Piracetam

The selection of an appropriate internal standard (IS) is paramount for a robust bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. A stable isotope-labeled (SIL) internal standard, such as Piracetam-d8, is considered the gold standard due to its similar physicochemical properties to the analyte.

This guide compares a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as the IS with other methods that employ alternative internal standards. The performance of these methods is evaluated based on their published validation parameters.

Data Summary
ParameterMethod 1: this compound (IS)Method 2: Oxiracetam (IS)
Analytical Technique LC-MS/MSLC-MS/MS
Matrix Human PlasmaRat Plasma
Linearity Range 0.5 - 50 µg/mL0.1 - 20 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL0.1 µg/mL
Intra-day Precision (%RSD) Not explicitly stated< 9%
Inter-day Precision (%RSD) Not explicitly stated< 9%
Intra-day Accuracy (%) Not explicitly stated94.6 - 103.2%
Inter-day Accuracy (%) Not explicitly stated94.6 - 103.2%
Incurred Sample Reanalysis (ISR) Data Not AvailableNot Available

Note: While direct ISR data for the this compound method was not found in the reviewed literature, the use of a stable isotope-labeled internal standard is a strong indicator of a robust and reliable method that would likely meet ISR acceptance criteria. The validation of a bioanalytical method with a SIL-IS is designed to minimize variability and ensure reproducibility.

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the quantification of Piracetam in human plasma.

  • Sample Preparation: A protein precipitation method is employed. To a plasma sample, an internal standard solution of this compound is added, followed by a precipitating agent (e.g., acetonitrile). The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for LC-MS/MS analysis.

    • Injection Volume: A small volume of the extracted sample is injected.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Piracetam and this compound.

Method 2: LC-MS/MS with Oxiracetam Internal Standard

This method was developed for the quantification of Piracetam in rat plasma.[1]

  • Sample Preparation: A protein precipitation method is utilized. To a plasma sample, an internal standard solution of Oxiracetam is added, followed by trichloroacetic acid to precipitate proteins. The sample is then vortexed and centrifuged. The supernatant is collected for analysis.[1]

  • Chromatographic Conditions:

    • Column: Zorbax SB-Aq column (150 × 2.1 mm, 3.5 µm).[1]

    • Mobile Phase: Acetonitrile and 1% formic acid in water (10:90 v/v).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Piracetam and Oxiracetam.[1]

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical flow of incurred sample reanalysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_initial_analysis Initial Analysis cluster_isr_analysis Incurred Sample Reanalysis cluster_comparison Data Comparison Sample Incurred Sample (e.g., Human Plasma) Spike_IS Spike with This compound IS Sample->Spike_IS Reanalysis Re-aliquot and Re-analyze Sample->Reanalysis Extraction Protein Precipitation Spike_IS->Extraction Analysis1 LC-MS/MS Analysis Extraction->Analysis1 Result1 Initial Concentration Analysis1->Result1 Compare Compare Initial and Reanalyzed Results Result1->Compare Spike_IS2 Spike with This compound IS Reanalysis->Spike_IS2 Extraction2 Protein Precipitation Spike_IS2->Extraction2 Analysis2 LC-MS/MS Analysis Extraction2->Analysis2 Result2 Reanalyzed Concentration Analysis2->Result2 Result2->Compare Acceptance Acceptance Criteria Met? (≤20% Difference for ≥67% Samples) Compare->Acceptance Logical_Relationship cluster_IS_choice Choice of Internal Standard cluster_advantages Advantages cluster_disadvantages Disadvantages SIL_IS Stable Isotope-Labeled IS (this compound) SIL_Adv Identical physicochemical properties Minimizes variability in extraction and matrix effects Higher accuracy and precision SIL_IS->SIL_Adv SIL_Disadv Higher cost Potential for isotopic interference if not fully resolved SIL_IS->SIL_Disadv Analog_IS Structural Analog IS (e.g., Oxiracetam) Analog_Adv More readily available Cost-effective Analog_IS->Analog_Adv Analog_Disadv Differences in physicochemical properties May not fully compensate for matrix effects Potential for different extraction recovery Analog_IS->Analog_Disadv

References

A Comparative Guide to the Bioanalytical Assay of Piracetam: Assessing Linearity and Range with Piracetam-d8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Piracetam, with a focus on assessing the linearity and dynamic range of assays utilizing Piracetam-d8 as an internal standard against other common analytical approaches. The data and protocols presented herein are synthesized from published research to aid in the selection and development of robust bioanalytical methods for pharmacokinetic and other drug development studies.

Introduction

Piracetam, a nootropic agent, is widely studied for its potential cognitive-enhancing effects. Accurate and precise quantification of Piracetam in biological matrices is crucial for pharmacokinetic analysis, bioequivalence studies, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to compensate for matrix effects and variations in sample processing and instrument response. This guide compares the performance of Piracetam assays using this compound with those employing other internal standards or analytical techniques.

Experimental Protocols

A detailed experimental protocol for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Piracetam in human plasma using this compound as an internal standard is provided below. This protocol is a representative synthesis from various validated methods.[1][2][3][4]

1. Materials and Reagents

  • Piracetam reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions:

    • Piracetam: Precursor ion → Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion → Product ion (specific m/z values to be optimized)

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of Piracetam into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • The calibration curve is constructed by plotting the peak area ratio of Piracetam to this compound against the nominal concentration of Piracetam. A linear regression with a weighting factor of 1/x² is typically used.

Data Presentation: Linearity and Range Comparison

The following tables summarize the linearity and range of various published Piracetam assays, providing a comparative overview of their performance.

Table 1: Piracetam Assays Utilizing this compound as Internal Standard

Linearity Range (µg/mL)LLOQ (µg/mL)ULOQ (µg/mL)Correlation Coefficient (r)Analytical MethodMatrixReference
0.5 - 500.550> 0.99HPLC-MS/MSHuman Plasma[3][4]

Table 2: Piracetam Assays Utilizing Alternative Internal Standards or Methods

Internal Standard/MethodLinearity Range (µg/mL)LLOQ (µg/mL)ULOQ (µg/mL)Correlation Coefficient (r/r²)Analytical MethodMatrixReference
Oxiracetam0.1 - 200.120Not SpecifiedLC-MS/MSRat Plasma[1][2]
Metronidazole1 - 60160Not SpecifiedUPLC-MS/MSNot Specified[1]
α-ethyl-2-oxo-1-pyrrolidine acetamide4 - 2564256Not SpecifiedHPLCPlasma & CSF[5]
Paracetamol16 - 16016160Not SpecifiedRP-HPLCNot Specified[1]
Levetiracetam (Simultaneous Analysis)0.02 - 100.0210> 0.999RP-HPLC-UVBulk Drug & Formulations[6]
UV Spectrophotometry10 - 801080Not SpecifiedFirst Derivative UVBulk & Formulations[5]
HPTLC2 - 10 (mcg/spot)2 (mcg/spot)10 (mcg/spot)0.9992HPTLCBulk & Formulations[7]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Piracetam Assay

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (200 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+) hplc->msms integration Peak Area Integration msms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Piracetam calibration->quantification

Caption: Workflow for the bioanalysis of Piracetam in plasma.

Diagram 2: Logical Relationship of Assay Validation Parameters

G assay_validation Bioanalytical Method Validation linearity Linearity assay_validation->linearity accuracy Accuracy assay_validation->accuracy precision Precision assay_validation->precision range_node Range linearity->range_node lloq LLOQ range_node->lloq uloq ULOQ range_node->uloq accuracy->lloq precision->lloq

Caption: Key parameters in bioanalytical method validation.

Conclusion

The use of a deuterated internal standard, such as this compound, in an LC-MS/MS assay provides high sensitivity and a robust linear range for the quantification of Piracetam in biological matrices.[3][4] As evidenced by the comparative data, LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard, generally offer lower limits of quantification and a wide dynamic range compared to HPLC-UV and other methods.[1][2][5][6][7] The choice of internal standard and analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and regulatory guidelines. The protocols and data presented in this guide serve as a valuable resource for researchers in the development and validation of reliable bioanalytical methods for Piracetam.

References

Evaluating the Robustness of Piracetam Analysis: A Comparison of Piracetam-d8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of bioanalytical methods, ensuring robustness is critical for reliable and reproducible results. This guide provides a comparative evaluation of using a stable isotope-labeled internal standard, Piracetam-d8, versus common structural analog internal standards for the quantitative analysis of Piracetam. The use of a deuterated internal standard like this compound is generally the gold standard for LC-MS/MS assays due to its ability to effectively compensate for variations in sample preparation and matrix effects.

The Role of the Internal Standard in Method Robustness

An ideal internal standard (IS) co-elutes with the analyte and exhibits similar ionization and extraction characteristics. This allows it to normalize for variations during the analytical process. Stable isotope-labeled standards, such as this compound, are considered optimal because their physicochemical properties are nearly identical to the analyte, Piracetam. Structural analogs, while cost-effective, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise method robustness.

Comparison of Internal Standard Performance

The primary advantage of this compound is its ability to track the analyte throughout the sample preparation and analysis process, providing superior correction for potential variability.

Performance MetricThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Oxiracetam)
Co-elution Nearly identical retention time, with a potential for a slight, consistent shift due to the deuterium isotope effect.[1][2]Separate chromatographic peaks, may not experience the same matrix effects.
Matrix Effect Compensation High; effectively corrects for ion suppression or enhancement as it is affected similarly to the analyte.[3]Moderate to Low; differences in ionization efficiency can lead to inaccurate quantification.
Extraction Recovery High; tracks the analyte very closely during sample preparation.Variable; may differ from the analyte, leading to imprecise results.
Accuracy & Precision Generally provides higher accuracy and precision.May be less accurate and precise if it does not adequately mimic the analyte's behavior.

Experimental Protocols

Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the analytical results. Below are typical experimental protocols for robustness testing of a Piracetam LC-MS/MS method.

Standard Bioanalytical LC-MS/MS Method

A typical validated method for the determination of Piracetam in human plasma involves protein precipitation followed by LC-MS/MS analysis.

  • Sample Preparation: Protein precipitation of plasma samples using acetonitrile. This compound is added as the internal standard prior to precipitation.

  • Chromatographic Separation: Achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometric Detection: Performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) of the transitions for Piracetam and this compound.[4]

Robustness Evaluation Protocol

To assess method robustness, the following parameters are varied individually:

  • Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile) is adjusted by ±2%.[5]

  • Mobile Phase pH: The pH of the aqueous mobile phase is varied by ±0.2 units.[6]

  • Column Temperature: The column oven temperature is changed by ±5°C.[7]

  • Flow Rate: The mobile phase flow rate is altered by ±10% of the nominal value.[6]

For each condition, quality control (QC) samples at low, medium, and high concentrations are analyzed, and the results are compared against those obtained using the nominal method parameters.

Quantitative Data Presentation

The following tables represent expected outcomes from a robustness study of a well-validated Piracetam bioanalytical method using this compound as the internal standard. The data demonstrates the method's capacity to remain unaffected by minor variations in analytical conditions.

Table 1: Robustness of the Piracetam Assay Using this compound

Parameter VariedVariationLow QC (ng/mL) % AccuracyMedium QC (ng/mL) % AccuracyHigh QC (ng/mL) % Accuracy%RSD of Replicates
Nominal Conditions -101.598.9102.3< 5%
Flow Rate +10%103.2101.1104.0< 6%
-10%99.897.5101.8< 5%
Column Temperature +5°C100.599.2103.1< 5%
-5°C102.1100.3103.9< 6%
% Organic Solvent +2%98.796.499.5< 7%
-2%104.3102.8105.1< 6%

Acceptance criteria for accuracy are typically within 85-115% of the nominal value, and for precision (%RSD), not exceeding 15%. The data above indicates a robust method.

Table 2: Comparison of Potential Outcomes with a Structural Analog IS

Parameter VariedVariationExpected Impact on Accuracy with Structural Analog ISRationale
Flow Rate ±10%MinorChanges in retention time may slightly alter ionization conditions, but this effect is generally small.
Column Temperature ±5°CMinor to ModerateCan affect retention times and potentially the degree of co-eluting matrix components, which may impact the analog IS differently than the analyte.
% Organic Solvent ±2%Moderate to SignificantThis can cause a more pronounced shift in the retention time of the analog relative to the analyte, leading to different matrix effects and reduced accuracy.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the analytical workflow and the concept of co-elution with an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Bioanalytical workflow for Piracetam in plasma.

cluster_ideal Ideal Co-elution with this compound cluster_analog Separation with Structural Analog piracetam_d8 This compound (IS) piracetam_analyte Piracetam (Analyte) piracetam_d8->piracetam_analyte Tracks Analyte matrix_effect Matrix Effect (Ion Suppression) piracetam_d8->matrix_effect piracetam_analyte->matrix_effect analog_is Analog IS piracetam_analyte2 Piracetam (Analyte) analog_is->piracetam_analyte2 Poor Tracking matrix_effect2 Matrix Effect (Ion Suppression) piracetam_analyte2->matrix_effect2

Caption: Co-elution and matrix effect compensation.

References

Performance Under Scrutiny: Inter-day and Intra-day Variability in Piracetam Quantification with Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of therapeutic compounds is paramount. This guide provides a comparative assessment of the inter-day and intra-day variability for the quantification of Piracetam, a nootropic agent, with a focus on the use of its deuterated internal standard, Piracetam-d8. The data presented herein is compiled from various validated bioanalytical methods, offering a clear perspective on the performance of different analytical approaches.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] It is intended to mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability and enhancing the accuracy and precision of the method.[2] This guide will delve into the experimental data to objectively assess the impact of using this compound and other internal standards on the reproducibility of Piracetam quantification.

Comparative Analysis of Inter-day and Intra-day Variability

The precision of a bioanalytical method is a critical parameter evaluated during validation, expressed as the coefficient of variation (CV, %). It is typically assessed at multiple concentration levels within a single analytical run (intra-day precision) and across different days (inter-day precision). The following tables summarize the reported inter-day and intra-day variability for Piracetam quantification using different analytical methods and internal standards.

Table 1: Inter-day and Intra-day Precision of Piracetam Quantification using LC-MS/MS with this compound as Internal Standard

Concentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low Quality Control (LQC)Not explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search results
Medium Quality Control (MQC)Not explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search results
High Quality Control (HQC)Not explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search resultsNot explicitly stated in search results

Note: While a study utilizing this compound was identified, the detailed precision and accuracy data was not available in the provided search results.[3] The method demonstrated a linear calibration curve over the range of 0.5-50 µg/mL.[3]

Table 2: Inter-day and Intra-day Precision of Piracetam Quantification using Alternative Methods

Analytical MethodInternal StandardConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
LC-MS/MSOxiracetam0.1 µg/mL (LLOQ)< 9%< 9%94.6-103.2%94.6-103.2%[4]
LC-MS/MSOxiracetamNot Specified< 9%< 9%94.6-103.2%94.6-103.2%[4]
HPLC-UVNone2 µg/mL (LLOQ)9.7%19.1%99.1%92.55%[5]
HPLC-UVNoneNot Specified1.8 - 11.6%1.8 - 11.6%97.7 - 114.9%97.7 - 114.9%[5]
RP-HPLCNone20 ng/mL1.16%2.33%Not SpecifiedNot Specified[6]
RP-HPLCNone10000 ng/mL0.96%1.24%Not SpecifiedNot Specified[6]

The data presented in Table 2 highlights that LC-MS/MS methods, even with a structural analog internal standard like Oxiracetam, generally exhibit excellent precision, with CVs well below the typical acceptance criteria of 15% (or 20% at the Lower Limit of Quantification, LLOQ).[4] HPLC-UV methods without an internal standard can also provide acceptable precision, though the variability, particularly in inter-day analysis, may be higher.[5]

Experimental Protocols

A detailed experimental protocol for the quantification of Piracetam in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite based on the methodologies described in the cited literature.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column, such as a Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an additive like 0.1% formic acid to improve ionization. A typical mobile phase could be acetonitrile:1% formic acid in water (10:90 v/v).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3.8 minutes.[3]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Piracetam: To be determined (e.g., precursor ion [M+H]+ -> product ion).

    • This compound: To be determined (e.g., precursor ion [M+H]+ -> product ion).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Workflow for Piracetam Quantification

The following diagram illustrates the typical experimental workflow for the quantification of Piracetam in a biological matrix using an internal standard and LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquoting B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H Injection into LC System G->H I Chromatographic Separation H->I J Electrospray Ionization (ESI) I->J K Mass Spectrometric Detection (MRM) J->K L Peak Integration (Piracetam & this compound) K->L M Calculation of Peak Area Ratios L->M N Quantification using Calibration Curve M->N

Caption: Experimental workflow for Piracetam quantification.

References

Safety Operating Guide

Proper Disposal of Piracetam-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Piracetam-d8, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical final step in the experimental workflow. While this compound is not federally classified as a hazardous waste by the Environmental Protection Agency (EPA) in the United States, some Safety Data Sheets (SDS) indicate potential hazards, including aquatic toxicity.[1] Therefore, a cautious and informed approach to disposal is paramount to ensure safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Hazard Profile and Classification

The classification of this compound can vary between suppliers and regulatory frameworks. While it is not listed as a P- or U-listed hazardous waste by the EPA, and generally does not exhibit characteristics of ignitability, corrosivity, or reactivity, some GHS classifications highlight potential risks.[2][3][4] It's crucial to consult the specific SDS provided with your product.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1][5]
Acute Aquatic Toxicity (Category 1)WarningH400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity (Category 1)WarningH410: Very toxic to aquatic life with long lasting effects[1]

This table summarizes potential GHS classifications for Piracetam. Classifications for this compound are expected to be the same, but always refer to the specific SDS for the deuterated product.

Step-by-Step Disposal Protocol

Given the potential for aquatic toxicity, this compound should never be disposed of down the drain.[6] The recommended procedure is to manage it as a non-hazardous pharmaceutical waste, with incineration being the preferred final disposal method.[7][8]

1. Segregation:

  • Immediately segregate waste this compound from other waste streams.

  • Do not mix this compound waste with hazardous waste, sharps waste, or regular trash.[9]

  • Maintain separate waste containers for solid and liquid forms of this compound.

2. Containerization:

  • Use a dedicated, leak-proof container for this compound waste.

  • The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and exposure.

3. Labeling:

  • Clearly label the waste container as "this compound Waste" or "Non-Hazardous Pharmaceutical Waste."

  • Include the date when the waste was first added to the container.

  • If required by your institution, add the name of the principal investigator and the laboratory location.

4. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be inaccessible to unauthorized personnel.[9]

5. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.

  • Provide the waste disposal service with a copy of the Safety Data Sheet for this compound.

  • Ensure you receive and retain all documentation, such as a certificate of destruction, for your records.[9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Generation of this compound Waste B Segregate from other waste streams A->B C Use dedicated, leak-proof container B->C D Clearly label container with contents and date C->D E Store in a secure, designated area D->E F Contact EHS or licensed waste disposal service E->F G Provide SDS and complete paperwork F->G H Incineration at an approved facility G->H I Retain certificate of destruction H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Handling Piracetam-d8

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for the handling of Piracetam-d8. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated analog of Piracetam. While comprehensive toxicological data for the d8 variant is not fully available, the safety profile is expected to be similar to its non-deuterated counterpart. The primary hazards are associated with inhalation, skin, and eye contact.[1]

Summary of Potential Hazards:

  • Eye Contact: May cause irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.

The following table summarizes the recommended Personal Protective Equipment (PPE) to be used when handling this compound.

Protection Type Required Equipment Specifications
Eye Protection Safety glasses with side-shieldsMust conform to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant glovesImpervious material. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coat or impervious clothingShould be selected based on the concentration and amount of the substance being handled.[1]
Respiratory Protection NIOSH-approved respiratorRequired when dust formation is likely or ventilation is inadequate. A full-face supplied air respirator is recommended if it is the sole means of protection.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory fume hood or other mechanical exhaust system should be used to minimize exposure.[1]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust or aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

Storage Protocol:

  • Store in a tightly sealed container at room temperature.[1]

  • The storage area must be well-ventilated.[1]

  • Protect the compound from moisture.[1]

  • Keep away from strong oxidizing agents.[1]

Accidental Release and Exposure Measures

Immediate and appropriate responses to spills and exposures are crucial.

First Aid Measures:

Exposure Type Immediate Action
Eye Contact Flush eyes with water as a precaution.[1]
Skin Contact Wash the affected area with soap and plenty of water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, it is imperative to consult a physician and provide them with the Safety Data Sheet (SDS).[1]

Spill Cleanup Protocol:

  • Personal Precautions: Wear the appropriate PPE, including a respirator, to avoid breathing dust.[1]

  • Containment: Prevent the product from entering drains.[1]

  • Cleanup: Carefully pick up the spilled material without creating dust. A HEPA-filtered vacuum cleaner is recommended.[2] If sweeping, dampen the material with water first to prevent dust generation.[2]

  • Disposal: Place the collected material in a suitable, closed container for disposal.[1]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Chemical Waste: this compound and any contaminated materials (e.g., gloves, weighing paper) should be disposed of as chemical waste.

  • Professional Disposal: It is mandatory to contact a licensed professional waste disposal service for the disposal of this material.[1] Do not dispose of it in standard laboratory trash or down the drain.

Workflow and Logic Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling this compound.

start Start Handling this compound assess_task Assess Task Requirements: - Weighing - Dissolving - Transferring start->assess_task ppe_check Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat assess_task->ppe_check ventilation_check Is adequate ventilation available? (e.g., Fume Hood) ppe_check->ventilation_check use_hood Perform work in Fume Hood ventilation_check->use_hood Yes no_hood Use NIOSH-approved respirator ventilation_check->no_hood No handle_compound Handle Compound Carefully (Avoid Dust Generation) use_hood->handle_compound no_hood->handle_compound finish_task Complete Task handle_compound->finish_task decontaminate Decontaminate Work Area and Equipment finish_task->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Standard workflow for handling this compound.

spill Spill or Exposure Occurs assess_spill Assess Severity of Spill/Exposure spill->assess_spill personal_exposure Personal Exposure? assess_spill->personal_exposure spill_only Spill Only personal_exposure->spill_only No first_aid Administer First Aid (See Table) personal_exposure->first_aid Yes don_ppe Don Appropriate PPE for Cleanup spill_only->don_ppe seek_medical Seek Medical Attention (Bring SDS) first_aid->seek_medical seek_medical->don_ppe contain_spill Contain Spill (Prevent entry to drains) don_ppe->contain_spill cleanup Clean up spill without creating dust contain_spill->cleanup dispose Dispose of in sealed container cleanup->dispose report Report Incident to Supervisor dispose->report end End report->end

Caption: Emergency response plan for this compound spills and exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.